molecular formula C64H78N14O24 B15564710 Luzopeptin A

Luzopeptin A

Cat. No.: B15564710
M. Wt: 1427.4 g/mol
InChI Key: QMZVWFQMMLKHLS-UHFFFAOYSA-N
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Description

Luzopeptin A is a cyclodepsipeptide.

Properties

IUPAC Name

[37-acetyloxy-3,23-bis[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-17-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H78N14O24/c1-31(79)101-43-17-19-67-77-51(43)57(89)65-25-45(83)73(7)27-47(85)75(9)54(64(5,6)96)62(94)100-30-40(72-56(88)50-42(82)24-34-22-36(98-12)14-16-38(34)70-50)60(92)78-52(44(18-20-68-78)102-32(2)80)58(90)66-26-46(84)74(8)28-48(86)76(10)53(63(3,4)95)61(93)99-29-39(59(77)91)71-55(87)49-41(81)23-33-21-35(97-11)13-15-37(33)69-49/h13-16,19-24,39-40,43-44,51-54,81-82,95-96H,17-18,25-30H2,1-12H3,(H,65,89)(H,66,90)(H,71,87)(H,72,88)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZVWFQMMLKHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC=NN2C1C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3C(C(CC=N3)OC(=O)C)C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H78N14O24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Molecular Embrace: A Technical Guide to Luzopeptin A's Mechanism as a DNA Bis-intercalator

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the DNA-Binding Mechanism of the Potent Antitumor Antibiotic, Luzopeptin (B1179268) A

This technical guide offers an in-depth exploration of the mechanism of action of Luzopeptin A, a potent quinoxaline (B1680401) antibiotic that functions as a DNA bis-intercalator. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes key findings on its binding mode, sequence specificity, and the profound structural alterations it imparts on the DNA double helix.

Core Mechanism: A Molecular Staple for DNA

This compound, a member of the quinoxaline family of antibiotics, exerts its cytotoxic effects by binding strongly to double-stranded DNA.[1] Its unique structure, featuring two planar quinoxaline chromophores attached to a C2-symmetric macrocyclic depsipeptide scaffold, facilitates a sophisticated binding mechanism known as bis-intercalation.[1][2] This process involves the insertion of both quinoline (B57606) chromophores into the DNA double helix at two distinct sites, effectively acting as a molecular staple that crosslinks the DNA.[1][3] The cyclic decadepsipeptide backbone of this compound settles within the minor groove of the DNA.[1]

This high-affinity binding disrupts the normal helical structure of DNA, leading to significant conformational changes and the subsequent inhibition of critical cellular processes such as DNA replication and transcription.[1] Studies have revealed that this compound can induce both intramolecular (within the same DNA molecule) and intermolecular (between different DNA molecules) cross-linking.[3][4] The formation of intermolecular cross-links is a distinctive feature of strong bis-intercalators like this compound.[3]

Sequence Preference and Binding Stoichiometry

While not exhibiting absolute sequence specificity, this compound demonstrates a clear preference for certain DNA regions. DNase I and micrococcal nuclease footprinting experiments have consistently shown that the drug favors binding to regions rich in alternating adenine (B156593) (A) and thymine (B56734) (T) residues.[4][5] However, a definitive consensus di- or trinucleotide binding sequence has not been identified, and at higher concentrations, the drug can protect almost the entire DNA molecule from nuclease digestion.[4][5] This preference for AT-rich sequences distinguishes it from other quinoxaline antibiotics like echinomycin, which favors GC-rich regions.[4][5]

The binding of this compound is characterized by its high affinity and specific stoichiometry. It occupies a binding site of approximately four base pairs on the DNA.[1][6]

ParameterValueReference
Binding Site Size ~4 base pairs[1][6]
Sequence Preference Regions with alternating A and T residues[4][5]
Binding Stoichiometry (Luzopeptin B) 1 drug molecule per 40 bp (42% GC DNA)[2]
Binding Stoichiometry (Luzopeptin B) 1 drug molecule per 72 bp (59% GC DNA)[2]

Structural Elucidation of the Luzopeptin-DNA Complex

The precise molecular interactions between this compound and DNA have been elucidated through high-resolution structural studies, primarily two-dimensional NMR spectroscopy.[7] These studies on a complex of luzopeptin with a self-complementary tetranucleotide duplex, d(CATG)₂, revealed that the two quinoline rings of the antibiotic bis-intercalate at the d(C-A)•d(T-G) steps.[7] This intercalation sandwiches two Watson-Crick A•T base pairs between the binding sites.[7] The long axis of the quinoline rings aligns with the long axis of the flanking base pairs, with specific orientations of its methoxy (B1213986) and hydroxyl groups towards the DNA backbone.[7] This detailed structural information provides a molecular basis for its strong and sequence-preferential binding.

Experimental Protocols for Studying DNA Bis-intercalation

The investigation of this compound's interaction with DNA relies on a suite of biophysical and molecular biology techniques.

DNase I Footprinting

This technique is pivotal for identifying the specific DNA sequences where a ligand binds.[4][5][8]

Protocol Outline:

  • DNA Probe Preparation: A DNA fragment of interest is labeled at one end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.[1]

  • Binding Reaction: The labeled DNA is incubated with varying concentrations of this compound to allow the binding to reach equilibrium.[1]

  • DNase I Digestion: A limited amount of DNase I is added to the reaction mixture. The enzyme cleaves the DNA backbone at sites not protected by the bound ligand.

  • Gel Electrophoresis: The resulting DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.

  • Analysis: The gel is visualized (e.g., by autoradiography). The "footprint," a region with no or significantly reduced cleavage compared to a control lane without the drug, indicates the binding site of this compound.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about the drug-DNA complex in solution.[7]

Methodology:

  • Sample Preparation: A solution containing a high concentration of both this compound and a short, self-complementary DNA oligonucleotide is prepared.

  • 2D NMR Data Acquisition: A series of two-dimensional NMR experiments (e.g., NOESY, COSY) are performed to measure through-space and through-bond correlations between protons of the drug and the DNA.

  • Resonance Assignment: The proton resonances for both the drug and the DNA in the complex are assigned.

  • Structural Calculation: Intermolecular Nuclear Overhauser Effect (NOE) signals, which indicate close proximity between specific protons of the drug and the DNA, are used as distance constraints in molecular dynamics calculations to generate a high-resolution 3D model of the complex.[7]

Atomic Force Microscopy (AFM)

AFM is a powerful imaging technique used to visualize individual DNA molecules and observe the structural changes induced by ligand binding.[2]

Experimental Workflow:

  • Sample Preparation: DNA molecules are incubated with varying concentrations of this compound.

  • Surface Deposition: The DNA-drug complexes are deposited onto a flat substrate, such as mica.

  • Imaging: The AFM tip scans the surface, and the deflection of the cantilever is used to generate a topographical image of the DNA molecules.

  • Data Analysis: The contour length of the DNA molecules is measured from the images. An increase in contour length is a direct measure of intercalation.[2] AFM can also provide direct visual evidence of intermolecular cross-linking.[2]

Gel Mobility Shift Assay

This technique is used to demonstrate the formation of a stable complex between this compound and DNA.[4]

Procedure:

  • Complex Formation: DNA fragments are incubated with increasing concentrations of this compound.

  • Gel Electrophoresis: The mixtures are run on a non-denaturing polyacrylamide or agarose (B213101) gel.[4][10]

  • Visualization: The DNA is stained (e.g., with ethidium (B1194527) bromide) and visualized under UV light.

  • Interpretation: The binding of this compound to the DNA fragment reduces its electrophoretic mobility, causing it to migrate slower through the gel, resulting in a "shifted" band.[4] The appearance of new, slower-migrating bands can also indicate intermolecular cross-linking.[3]

Visualizing the Mechanism and Experimental Workflow

Diagram 1: Mechanism of this compound Bis-intercalation

Luzopeptin_Mechanism cluster_dna DNA Double Helix cluster_luzo This compound DNA_top 5'-A-T-C-G-A-T-3' DNA_bottom 3'-T-A-G-C-T-A-5' Luzo Cyclic Depsipeptide Q1 Quinoxaline 1 Luzo->Q1 Q2 Quinoxaline 2 Luzo->Q2 MinorGroove Peptide backbone in Minor Groove Luzo->MinorGroove Q1->Intercalation1 Intercalation Q2->Intercalation2 Intercalation

Caption: this compound bis-intercalation into the DNA double helix.

Diagram 2: DNase I Footprinting Experimental Workflow

DNaseI_Footprinting prep 1. DNA Probe Preparation (End-labeling with ³²P) binding 2. Binding Reaction (Incubate DNA with this compound) prep->binding digestion 3. Limited DNase I Digestion binding->digestion electrophoresis 4. Denaturing PAGE digestion->electrophoresis analysis 5. Autoradiography & Analysis electrophoresis->analysis footprint Result: 'Footprint' reveals This compound binding site analysis->footprint

Caption: Workflow for DNase I footprinting to identify drug binding sites.

Diagram 3: Cellular Consequences of this compound Binding

Cellular_Effects Luzopeptin This compound Binding Bis-intercalation & DNA Cross-linking Luzopeptin->Binding DNA Cellular DNA DNA->Binding Distortion DNA Structural Distortion & Unwinding Binding->Distortion Inhibition_Rep Inhibition of DNA Replication Distortion->Inhibition_Rep Inhibition_Trans Inhibition of Transcription Distortion->Inhibition_Trans Cytotoxicity Cytotoxicity & Antitumor Activity Inhibition_Rep->Cytotoxicity Inhibition_Trans->Cytotoxicity

Caption: Logical flow from DNA binding to cellular effects of this compound.

References

Unveiling the Antitumor Potential of Luzopeptin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luzopeptin A, a potent cyclic depsipeptide antibiotic, has demonstrated significant antitumor properties. Its primary mechanism of action involves the bisintercalation of its two quinoline (B57606) chromophores into the DNA double helix, leading to structural distortions that impede critical cellular processes. This guide provides an in-depth analysis of the antitumor characteristics of this compound, presenting available quantitative data, detailed experimental methodologies for its evaluation, and an exploration of the implicated signaling pathways.

Introduction

Luzopeptins are a class of naturally occurring cyclic peptides known for their potent biological activities, including antitumor and antiviral effects.[1] Among its analogs, this compound distinguishes itself through the presence of two acetyl groups, a structural feature critical for its high cytotoxic potency.[2] In contrast, the mono-deacetylated Luzopeptin B is significantly less active, and the di-deacetylated Luzopeptin C is considered virtually inactive, highlighting a clear structure-activity relationship.[2] This document serves as a technical resource for researchers engaged in the study and development of DNA-targeting anticancer agents, with a specific focus on this compound.

Mechanism of Action: DNA Bisintercalation and Its Consequences

The foundational mechanism of this compound's antitumor activity is its function as a DNA bisintercalator.[1] The molecule's two planar quinoline rings insert themselves between the base pairs of the DNA double helix.[1] This intercalation can induce both intramolecular and intermolecular DNA cross-linking, leading to significant conformational changes in the DNA structure.[3][4] These structural alterations interfere with the binding of essential enzymes like DNA polymerases and transcription factors, thereby disrupting DNA replication and transcription.[4] The cellular response to this DNA damage culminates in cell cycle arrest and the induction of apoptosis.[4]

Quantitative Assessment of Antitumor Activity

Comprehensive quantitative data for this compound across a wide range of cancer cell lines remains limited in publicly accessible literature. However, its high potency is well-established. One study reported an IC50 value of approximately 200 pM for a closely related analog in the L1210 murine leukemia cell line, underscoring the exceptional potency of the fully acylated form of Luzopeptin.[2]

For comparative purposes, it is crucial for researchers to empirically determine the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values for this compound in their specific cell lines of interest. The following table provides a template for presenting such data.

Cell LineCancer TypeIC50/GI50 (concentration)
e.g., L1210Murine Leukemia~200 pM (for a related analog)[2]
e.g., MCF-7Breast CancerTo be determined
e.g., A549Lung CancerTo be determined
e.g., HCT116Colon CancerTo be determined
e.g., U87 MGGlioblastomaTo be determined

Note: The above table is for illustrative purposes. Researchers should generate their own data.

Key Experimental Protocols

The following sections detail standardized protocols for assessing the antitumor properties of this compound in vitro.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with serial dilutions of this compound for a predetermined duration (e.g., 48 or 72 hours). Include untreated and vehicle controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h treat_luzopeptin Treat with this compound serial dilutions incubate_24h->treat_luzopeptin incubate_treatment Incubate for 48-72h treat_luzopeptin->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

MTT Assay Experimental Workflow
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Apoptosis_Assay_Workflow cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Analysis seed_cells Seed cells in 6-well plates treat_luzopeptin Treat with this compound seed_cells->treat_luzopeptin harvest_cells Harvest cells treat_luzopeptin->harvest_cells wash_pbs Wash with PBS harvest_cells->wash_pbs resuspend_buffer Resuspend in binding buffer wash_pbs->resuspend_buffer add_stains Add Annexin V-FITC & PI resuspend_buffer->add_stains incubate_dark Incubate for 15 min add_stains->incubate_dark flow_cytometry Analyze by flow cytometry incubate_dark->flow_cytometry quantify_populations Quantify cell populations flow_cytometry->quantify_populations

Apoptosis Assay Experimental Workflow
Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound.

  • Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells to remove ethanol and resuspend in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Signaling Pathways Implicated in this compound's Antitumor Activity

The DNA damage induced by this compound is expected to activate a cascade of signaling pathways that collectively contribute to its antitumor effects.

DNA Damage Response (DDR) and Cell Cycle Arrest

This compound's interaction with DNA likely triggers the DNA Damage Response (DDR) pathway. Key sensor proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are activated in response to DNA double-strand breaks and replication stress, respectively.[5] These kinases then phosphorylate a range of downstream targets, including the checkpoint kinases Chk1 and Chk2.[5][6] Activated Chk1 and Chk2 can phosphorylate and inactivate Cdc25 phosphatases, which are essential for cell cycle progression.[7] This leads to the accumulation of phosphorylated, inactive cyclin-dependent kinases (CDKs), such as Cdc2 (CDK1), resulting in cell cycle arrest, often at the G2/M checkpoint.[1] Furthermore, the DDR pathway can lead to the stabilization and activation of the tumor suppressor protein p53, which can transcriptionally upregulate cell cycle inhibitors like p21 and pro-apoptotic proteins.[5][6]

DNA_Damage_Response_Pathway cluster_trigger Trigger cluster_sensors Sensors cluster_transducers Transducers cluster_effectors Effectors Luzopeptin_A This compound DNA_Damage DNA Bisintercalation & DNA Damage Luzopeptin_A->DNA_Damage ATM_ATR ATM / ATR DNA_Damage->ATM_ATR Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 activates p53 p53 ATM_ATR->p53 activates Cdc25 Cdc25 (inactive) Chk1_Chk2->Cdc25 inhibits p21 p21 p53->p21 induces Cdc2_CyclinB1 Cdc2/Cyclin B1 (inactive) p21->Cdc2_CyclinB1 inhibits G2M_Arrest G2/M Arrest Cdc2_CyclinB1->G2M_Arrest leads to

This compound-Induced DNA Damage Response and G2/M Arrest
Apoptotic Signaling Cascade

The induction of apoptosis by this compound is likely mediated through the intrinsic (mitochondrial) pathway, a common consequence of DNA damage. The activation of p53 can lead to the upregulation of pro-apoptotic Bcl-2 family members, such as Bax and Bak, and the downregulation of anti-apoptotic members like Bcl-2.[4] This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then associates with Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[8][9]

Apoptosis_Pathway cluster_trigger Trigger cluster_p53_bcl2 Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade DNA_Damage DNA Damage (from this compound) p53_active Activated p53 DNA_Damage->p53_active Bax_Bak Bax / Bak p53_active->Bax_Bak activates Bcl2 Bcl-2 p53_active->Bcl2 inhibits MOMP MOMP Bax_Bak->MOMP Bcl2->MOMP inhibits Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (activated) Apoptosome->Caspase9 activates Caspase3 Caspase-3 (activated) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

References

Exploring the Antiviral Activity of Luzopeptin A Against HIV: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus (HIV) remains a significant global health challenge, necessitating the continued exploration of novel antiviral agents with unique mechanisms of action. The Luzopeptins, a family of cyclic depsipeptides, have garnered interest for their potent biological activities. This technical guide focuses on the antiviral activity of Luzopeptin A against HIV, providing a comprehensive overview of its mechanism of action, relevant experimental protocols for its evaluation, and a summary of available data. While specific quantitative data for this compound is limited in publicly accessible literature, this guide consolidates the current understanding to facilitate further research and drug development efforts in this area.

Mechanism of Action: DNA Bisintercalation

This compound exerts its antiviral effect through a distinct mechanism of action: DNA bisintercalation. Unlike many conventional antiretroviral drugs that target viral enzymes directly, this compound interacts with the viral nucleic acids. Its planar quinoline (B57606) chromophores insert themselves between the base pairs of the DNA/RNA hybrid and the newly synthesized double-stranded DNA during the reverse transcription process.[1] This intercalation is thought to distort the helical structure of the nucleic acid, thereby creating a physical impediment to the processive action of HIV-1 reverse transcriptase (RT). By hindering the movement of RT along the template strand, this compound effectively halts DNA synthesis, a critical step in the HIV replication cycle.[1]

cluster_0 HIV Replication Cycle cluster_1 This compound Inhibition Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Viral RNA Integration Integration Reverse Transcription->Integration Viral DNA Transcription & Translation Transcription & Translation Integration->Transcription & Translation Provirus Assembly & Budding Assembly & Budding Transcription & Translation->Assembly & Budding Viral Proteins & RNA Mature Virion Mature Virion Assembly & Budding->Mature Virion This compound This compound This compound->Reverse Transcription Inhibits by DNA Bisintercalation

Figure 1: Mechanism of this compound action on the HIV replication cycle.

Quantitative Data

CompoundRelative Potency (HIV-1 RT Inhibition)
This compound+
Luzopeptin B++
Luzopeptin C+++
Table 1: Relative inhibitory activity of Luzopeptin analogues against HIV-1 Reverse Transcriptase. The table illustrates a qualitative comparison based on available literature, with '+' indicating the lowest and '+++' indicating the highest relative potency.[1]

It is important for researchers to determine the specific IC50 value for this compound under their particular experimental conditions.

Experimental Protocols

A variety of in vitro assays can be employed to determine the inhibitory effect of this compound on HIV-1 reverse transcriptase. Below are detailed methodologies for two common and robust assays.

Protocol 1: Non-Radioactive Colorimetric HIV-1 RT Inhibition Assay (ELISA-based)

This assay provides a quantitative assessment of RT inhibition by measuring the incorporation of biotinylated deoxynucleotides into a DNA strand.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Reaction Buffer (e.g., Tris-HCl, pH 8.3, containing KCl, MgCl2, DTT)

  • Poly(A) template and Oligo(dT)15 primer

  • Biotin-dUTP and DIG-dUTP (Digoxigenin-labeled dUTP)

  • Lysis Buffer

  • Streptavidin-coated 96-well plates

  • Anti-DIG-POD (peroxidase-conjugated anti-digoxigenin antibody)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) substrate solution

  • Stop Solution (e.g., 1% SDS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Experimental Workflow:

prep Prepare Reagents & This compound Dilutions setup Set up Reaction in 96-well Plate: - Reaction Mix - this compound/Control - HIV-1 RT prep->setup incubate1 Incubate at 37°C (1-2 hours) setup->incubate1 bind Transfer Product to Streptavidin-coated Plate incubate1->bind incubate2 Incubate at 37°C (1 hour for binding) bind->incubate2 wash1 Wash Wells (3x) incubate2->wash1 antibody Add Anti-DIG-POD Antibody wash1->antibody incubate3 Incubate at 37°C (1 hour) antibody->incubate3 wash2 Wash Wells (3x) incubate3->wash2 substrate Add ABTS Substrate wash2->substrate read Read Absorbance (Microplate Reader) substrate->read analyze Calculate % Inhibition & Determine IC50 read->analyze

Figure 2: Workflow for ELISA-based HIV-1 RT Inhibition Assay.

Procedure:

  • Preparation of Reagents: Prepare all necessary buffers and solutions. Dilute the HIV-1 RT enzyme to its working concentration in the reaction buffer.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in the reaction buffer. Include a vehicle control (e.g., DMSO) without the inhibitor.

  • Reaction Setup: In a standard 96-well reaction plate, add 20 µL of each this compound dilution or control.

  • Enzyme Reaction: To each well, add 20 µL of the reaction mixture containing the poly(A) template, oligo(dT)15 primer, Biotin-dUTP, and DIG-dUTP. Initiate the reaction by adding 10 µL of the diluted HIV-1 RT to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Binding to Plate: Transfer 40 µL of the reaction product from each well to the streptavidin-coated 96-well plate.

  • Incubation for Binding: Incubate the plate at 37°C for 1 hour to facilitate the binding of the biotinylated DNA to the streptavidin.

  • Washing: Discard the contents of the wells and wash three times with 200 µL of wash buffer per well.

  • Antibody Incubation: Add 100 µL of the Anti-DIG-POD solution to each well and incubate at 37°C for 1 hour.

  • Final Washing: Repeat the washing step as described in step 8.

  • Substrate Reaction: Add 100 µL of ABTS substrate solution to each well and incubate at room temperature until color development is sufficient.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Real-Time Quantitative PCR (RT-qPCR)-based HIV-1 RT Inhibition Assay

This method quantifies the amount of cDNA synthesized by RT in the presence of an inhibitor, offering high sensitivity and specificity.

Materials:

  • Recombinant HIV-1 RT

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • RT Buffer (to 1x final concentration)

  • In vitro transcribed RNA template (e.g., 10^6 copies)

  • Reverse specific primer (e.g., 500 nM)

  • dNTP mix (e.g., 0.1 mM each)

  • Nuclease-free water

  • qPCR Master Mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)

  • Forward and reverse primers for qPCR amplification of the target cDNA

  • Real-Time PCR instrument

Procedure:

  • Reverse Transcription Reaction Setup:

    • In sterile PCR tubes or a 96-well plate, prepare the reverse transcription reaction mix. For each reaction, combine: RT Buffer, in vitro transcribed RNA template, reverse specific primer, dNTP mix, serial dilutions of this compound or vehicle control, and nuclease-free water to the desired final volume.

    • Add Recombinant HIV-1 RT to each reaction.

  • Incubation: Incubate the reactions at 37°C for 2-4 hours to allow for cDNA synthesis.

  • Enzyme Inactivation: Inactivate the HIV-1 RT by heating the reaction at 85°C for 5 minutes.

  • Real-Time qPCR:

    • Prepare the qPCR reaction mix in a 96-well qPCR plate. For each reaction, combine the qPCR Master Mix, forward and reverse primers, and a small aliquot of the completed reverse transcription reaction (cDNA).

    • Run the qPCR reaction on a Real-Time PCR instrument using an appropriate cycling protocol.

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each reaction. A higher Ct value in the presence of this compound compared to the control indicates inhibition of the reverse transcriptase.

    • Calculate the percentage of inhibition based on the change in Ct values and determine the IC50 value.[1]

Signaling Pathways

Currently, there is a lack of specific research detailing the direct effects of this compound on cellular signaling pathways in the context of HIV infection. The primary mechanism of action is understood to be the direct inhibition of reverse transcription through DNA bisintercalation. However, it is plausible that downstream cellular pathways could be indirectly affected by the blockage of viral replication. Further research is warranted to investigate potential modulatory effects of this compound on pathways known to be involved in HIV pathogenesis, such as NF-κB and MAPK signaling, or on apoptosis pathways in infected cells.

Conclusion

This compound represents an interesting scaffold for the development of novel anti-HIV agents due to its unique mechanism of action targeting a fundamental step in the viral life cycle. While quantitative data on its specific potency against HIV-1 remains to be fully elucidated, the provided experimental protocols offer a robust framework for its further characterization. The DNA bisintercalating properties of the Luzopeptin class present a compelling avenue for overcoming resistance to existing antiretroviral therapies. Future studies should focus on determining the precise IC50 and EC50 values of this compound against various HIV-1 strains, evaluating its cytotoxicity, and exploring its potential interactions with cellular signaling pathways to build a more comprehensive understanding of its antiviral profile.

References

Initial Characterization of Luzopeptin A: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luzopeptin A, a potent member of the cyclic decadepsipeptide antibiotic family, exhibits significant antitumor and antiviral properties. Its primary mechanism of action involves the bisintercalation of its two quinoline (B57606) chromophores into the DNA double helix. This interaction induces conformational changes in the DNA structure, leading to the inhibition of crucial cellular processes such as DNA replication and transcription. Furthermore, this compound is a potent inhibitor of topoisomerase II, an enzyme critical for maintaining DNA topology. This inhibition results in DNA strand breaks, triggering cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis. The cytotoxic potency of this compound is markedly influenced by its structure, with the presence of two acetyl groups being critical for its high efficacy. This document provides a comprehensive overview of the initial biological characterization of this compound, including its mechanism of action, cytotoxic and antimicrobial activities, and the associated signaling pathways. Detailed experimental protocols for assessing its biological effects are also presented.

Mechanism of Action: DNA Bisintercalation and Topoisomerase II Inhibition

This compound's biological activity is primarily attributed to its ability to bind to DNA with high affinity.[1] The molecule's planar quinoline rings insert themselves between the base pairs of the DNA double helix, a process known as bisintercalation.[2] This binding is favored in regions with alternating adenine (B156593) (A) and thymine (B56734) (T) residues.[2] The intercalation of this compound distorts the DNA structure, which can lead to both intramolecular and intermolecular cross-linking, thereby interfering with the binding of DNA polymerases and transcription factors.[2][3] This disruption of essential cellular processes is a key contributor to its cytotoxic effects.

Furthermore, this compound acts as a topoisomerase II inhibitor.[3] Topoisomerase II is a vital enzyme that resolves DNA topological problems arising during replication, transcription, and chromosome segregation. By inhibiting this enzyme, this compound leads to the accumulation of DNA double-strand breaks, a form of DNA damage that is highly cytotoxic and a potent trigger for apoptosis.[4]

Below is a diagram illustrating the proposed mechanism of action of this compound.

Luzopeptin_A_Mechanism_of_Action Luzopeptin_A This compound DNA Nuclear DNA Luzopeptin_A->DNA Bisintercalation Luzopeptin_A->DNA Topo_II Topoisomerase II Luzopeptin_A->Topo_II Inhibition Replication_Transcription DNA Replication & Transcription DSB DNA Double-Strand Breaks Topo_II->DSB Stabilization of Cleavage Complex Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DSB->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Proposed mechanism of action of this compound.

Cytotoxic Activity

Table 1: Comparative Cytotoxicity of Luzopeptin Analogs
CompoundStructureRelative PotencyReported IC50 (L1210 Cell Line)
This compound Di-acetylatedMost Potent~200 pM (for a related analog)[5]
Luzopeptin B Mono-deacetylated100-1000x less potent than A[5]Not Available
Luzopeptin C Di-deacetylatedVirtually inactive[5]Not Available

Antimicrobial Activity

While primarily investigated for its antitumor properties, this compound, as a peptide antibiotic, is also expected to possess antimicrobial activity. However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a comprehensive panel of bacterial and fungal strains, are not extensively documented in publicly available literature. The determination of MIC values is crucial for characterizing its antimicrobial spectrum and potency.

Signaling Pathways

The induction of apoptosis by this compound is a complex process involving multiple signaling pathways. The primary trigger is the DNA damage caused by topoisomerase II inhibition. This damage activates DNA damage response (DDR) pathways, leading to cell cycle arrest and, ultimately, apoptosis. The intrinsic apoptotic pathway is predominantly involved, initiated by the release of cytochrome c from the mitochondria, followed by the activation of a cascade of caspases.

The following diagram illustrates the signaling pathway leading to apoptosis upon treatment with this compound.

Luzopeptin_A_Apoptosis_Pathway cluster_pathway This compound-Induced Apoptosis Signaling Pathway Luzopeptin_A This compound DNA_Damage DNA Double-Strand Breaks (Topoisomerase II Inhibition) Luzopeptin_A->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 G2M_Arrest G2/M Cell Cycle Arrest ATM_ATR->G2M_Arrest p53->G2M_Arrest Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondria Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Apoptosome formation with Cytochrome c Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis signaling pathway induced by this compound.

Experimental Protocols

Determination of Cytotoxicity (IC50) by MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve the desired concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

The following diagram illustrates the experimental workflow for the MTT assay.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Luzopeptin_A Add Serial Dilutions of this compound Incubate_24h->Add_Luzopeptin_A Incubate_48_72h Incubate for 48-72h Add_Luzopeptin_A->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to Dissolve Formazan Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Experimental workflow for determining IC50 values.
Determination of Antimicrobial Activity (MIC) by Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial and fungal strains.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well polypropylene (B1209903) plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Grow microbial strains overnight in the appropriate broth.

    • Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform two-fold serial dilutions of this compound in the appropriate broth in a 96-well plate.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well containing the diluted compound.

    • Include a positive control (microbe without compound) and a negative control (broth without microbe).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound is a highly potent cytotoxic agent with a well-defined mechanism of action involving DNA bisintercalation and topoisomerase II inhibition. This dual-action leads to significant DNA damage, cell cycle arrest, and ultimately apoptosis in cancer cells. While its antimicrobial properties require further quantitative characterization, the established protocols provide a clear framework for such investigations. The intricate signaling pathways activated by this compound underscore the complexity of its biological effects and offer further avenues for research into its therapeutic potential. This technical guide provides a foundational understanding of the initial biological characterization of this compound for researchers and professionals in the field of drug development.

References

Methodological & Application

Application Notes and Protocols for Luzopeptin A DNA Footprinting Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luzopeptin (B1179268) A is a potent antitumor antibiotic that exerts its cytotoxic effects through strong interactions with DNA. As a bifunctional intercalator, Luzopeptin A inserts its two quinoline (B57606) chromophores into the DNA double helix, leading to structural distortions and the inhibition of crucial cellular processes such as transcription and replication. Understanding the sequence-specific binding of this compound to DNA is paramount for elucidating its mechanism of action and for the rational design of novel DNA-targeting chemotherapeutics. The DNase I footprinting assay is a high-resolution technique used to determine the specific binding sites of ligands, such as this compound, on a DNA fragment. This method relies on the principle that a bound ligand protects the phosphodiester backbone of the DNA from enzymatic cleavage by deoxyribonuclease I (DNase I). The resulting pattern of protected regions, or "footprints," reveals the precise location, affinity, and binding site size of the ligand.

Data Presentation

The interaction of this compound with DNA is characterized by a high binding affinity, though specific quantitative dissociation constants (Kd) are not extensively reported in the literature. The available data emphasizes its potent and tight binding nature.

ParameterValue/DescriptionReferences
Binding Affinity (Kd) Described as "very strong" and potentially covalent, indicating a very low dissociation constant. A specific numerical Kd value is not readily available in the cited literature.[1](2--INVALID-LINK--,--INVALID-LINK--
Binding Stoichiometry One this compound molecule occupies approximately four base pairs of DNA.[3](4)
Sequence Specificity Preferential binding to regions containing alternating adenine (B156593) (A) and thymine (B56734) (T) residues. However, a strict consensus sequence has not been identified. At moderate concentrations, it can protect almost the entire DNA fragment from nuclease cleavage.[1](5--INVALID-LINK--
Binding Mode Bifunctional intercalation, with the two quinoline rings inserting between DNA base pairs, specifically at d(C-A)•d(T-G) steps. This can lead to intramolecular cross-linking of DNA duplexes.[1](6--INVALID-LINK--,--INVALID-LINK--

Experimental Workflow

The following diagram outlines the major steps involved in the this compound DNase I footprinting assay.

experimental_workflow prep_dna 1. DNA Fragment Preparation (PCR or Restriction Digest) label_dna 2. 5'-End Labeling of DNA (e.g., with [γ-32P]ATP) prep_dna->label_dna purify_dna 3. Purification of Labeled DNA label_dna->purify_dna binding_reaction 4. Binding Reaction (Labeled DNA + this compound) purify_dna->binding_reaction control Control Reaction (No this compound) purify_dna->control marker Sequencing Ladder (G-track) purify_dna->marker dnase_digestion 5. DNase I Digestion (Partial, controlled) binding_reaction->dnase_digestion stop_reaction 6. Reaction Termination (Stop Solution with EDTA) dnase_digestion->stop_reaction purification 7. DNA Precipitation and Purification stop_reaction->purification denature_load 8. Denaturation and Loading purification->denature_load page 9. Denaturing Polyacrylamide Gel Electrophoresis (PAGE) denature_load->page analysis 10. Autoradiography and Data Analysis page->analysis control->dnase_digestion marker->page

Caption: Workflow for this compound DNase I footprinting.

Detailed Experimental Protocol

This protocol provides a detailed methodology for performing a DNase I footprinting assay to identify the binding sites of this compound on a DNA fragment.

Preparation of DNA Substrate
  • DNA Fragment Selection: Choose a DNA fragment of 100-300 base pairs that contains potential this compound binding sites (e.g., regions with alternating A-T sequences).

  • Amplification/Isolation:

    • PCR Amplification: Amplify the target region using high-fidelity DNA polymerase. One of the primers should be designed for subsequent labeling.

    • Restriction Digest: Alternatively, excise the fragment from a plasmid using appropriate restriction enzymes.

  • Purification: Purify the DNA fragment using a gel extraction kit or ethanol (B145695) precipitation to remove enzymes, salts, and unincorporated nucleotides.

5'-End Labeling of the DNA Fragment
  • Dephosphorylation (if necessary): If using restriction fragments, treat with calf intestinal phosphatase (CIP) to remove the 5'-phosphate groups.

  • Labeling Reaction:

    • Combine the following in a microcentrifuge tube:

      • Purified DNA fragment (1-10 pmol)

      • 10x T4 Polynucleotide Kinase (PNK) Buffer

      • [γ-³²P]ATP (10 μCi)

      • T4 PNK enzyme

      • Nuclease-free water to a final volume of 20 µL.

    • Incubate at 37°C for 30-60 minutes.

    • Heat inactivate the enzyme at 65°C for 10 minutes.

  • Purification of Labeled Probe: Remove unincorporated [γ-³²P]ATP using a spin column (e.g., G-25) or by ethanol precipitation.

Binding of this compound to DNA
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in binding buffer.

  • In a series of microcentrifuge tubes, set up the binding reactions:

    • Labeled DNA probe (~10,000-20,000 cpm)

    • 10x Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 100 mM NaCl, 50 mM KCl, 10 mM MgCl₂)

    • Varying concentrations of this compound.

    • A "no drug" control containing only the solvent.

    • Nuclease-free water to a final volume of 10-20 µL.

  • Incubate at room temperature (or 37°C) for at least 30 minutes to allow binding to reach equilibrium. Longer incubation times may be necessary for tightly binding ligands like this compound.

DNase I Digestion
  • Prepare a fresh dilution of DNase I in a buffer containing CaCl₂ (e.g., 10 mM Tris-HCl pH 7.5, 5 mM CaCl₂). The optimal concentration of DNase I must be determined empirically to achieve partial digestion (on average, one cut per DNA molecule).

  • Add a small volume (e.g., 1-2 µL) of the diluted DNase I to each binding reaction.

  • Incubate at room temperature for a precise and consistent time (e.g., 1-2 minutes).

  • Stop the reaction by adding an excess of Stop Solution (e.g., 200 mM NaCl, 20 mM EDTA, 1% SDS, and 100 µg/mL yeast tRNA).

DNA Purification and Analysis
  • Extract the DNA with phenol:chloroform:isoamyl alcohol (25:24:1) to remove proteins.

  • Precipitate the DNA by adding 2.5 volumes of cold 100% ethanol and 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2). Incubate at -80°C for 30 minutes or -20°C overnight.

  • Centrifuge at high speed to pellet the DNA, wash the pellet with 70% ethanol, and air-dry.

  • Resuspend the DNA pellet in 3-5 µL of Formamide Loading Dye (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).

  • Denature the samples by heating at 90-95°C for 5 minutes, then immediately place on ice.

  • Load the samples onto a denaturing polyacrylamide sequencing gel (6-8% polyacrylamide, 8 M urea). Also load a G-track sequencing ladder of the same DNA fragment for precise localization of the footprint.

  • Run the gel at a constant power until the bromophenol blue dye reaches the bottom.

  • Dry the gel and expose it to X-ray film or a phosphorimager screen.

Data Interpretation
  • The lane with no this compound will show a continuous ladder of bands.

  • In the lanes with this compound, regions where the drug is bound to the DNA will be protected from DNase I cleavage, resulting in a gap in the ladder of bands. This gap is the "footprint."

  • The location of the footprint can be determined by aligning it with the G-track sequencing ladder.

  • The concentration-dependent appearance of the footprint can be used to estimate the relative binding affinity of this compound for different sites.

Mechanism of Action and Downstream Effects

This compound's primary mechanism of action is the direct binding and bifunctional intercalation into the DNA double helix. This interaction physically obstructs the progression of DNA and RNA polymerases, thereby inhibiting replication and transcription. The resulting DNA damage and replication stress can trigger a cascade of cellular responses, ultimately leading to cell cycle arrest and apoptosis.

signaling_pathway luzopeptin This compound dna Nuclear DNA luzopeptin->dna Enters Nucleus intercalation Bifunctional Intercalation and DNA Cross-linking luzopeptin->intercalation dna->intercalation dna_damage DNA Damage & Replication Stress intercalation->dna_damage atm_atr Activation of ATM/ATR Kinases dna_damage->atm_atr p53 p53 Activation atm_atr->p53 cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis

References

Application Notes and Protocols for NMR Analysis of Luzopeptin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luzopeptin A is a potent antitumor antibiotic belonging to the quinoxapeptin family of cyclic depsipeptides. Its mechanism of action involves the bisintercalation of its two quinoline (B57606) chromophores into DNA. A thorough understanding of its three-dimensional structure and conformation in solution is paramount for structure-activity relationship (SAR) studies and the rational design of novel analogs with improved therapeutic profiles. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the solution-state structure and dynamics of complex natural products like this compound.

These application notes provide a detailed protocol for the preparation of this compound samples for NMR analysis, ensuring high-quality data acquisition for structural and conformational studies. The recommended procedures are based on published literature and general best practices for NMR sample preparation of complex peptides.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is critical for appropriate sample handling and preparation for NMR analysis.

PropertyValueSource
Molecular Formula C₆₄H₇₈N₁₄O₂₄PubChem
Molecular Weight 1427.4 g/mol PubChem
Solubility Soluble in chloroform (B151607).[1]Searle et al., 1988[1]
Structural Feature C2-symmetric cyclic decadepsipeptideBenchChem

Experimental Protocols

This section outlines the detailed methodology for the preparation of a this compound sample for NMR analysis.

Materials and Equipment
  • This compound (solid)

  • Deuterated chloroform (CDCl₃), ≥99.8% D

  • High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent)

  • Microbalance (± 0.01 mg)

  • Vortex mixer

  • Pipettes and tips

  • Glass wool or a syringe filter (PTFE, 0.22 µm)

Sample Preparation Protocol
  • Weighing the Sample: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial containing the this compound.

  • Dissolution: Gently vortex the vial to facilitate the complete dissolution of the solid. Visually inspect the solution to ensure no particulate matter remains. Sonication can be used sparingly if dissolution is slow, but care should be taken to avoid heating the sample.

  • Filtration (Optional but Recommended): To remove any microscopic dust or undissolved particles that can degrade the quality of the NMR spectrum, filter the sample solution. This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette or by using a syringe fitted with a PTFE filter directly into a clean NMR tube.

  • Transfer to NMR Tube: Carefully transfer the clear solution into a clean, dry 5 mm NMR tube. The final volume should be sufficient to cover the NMR coil (typically a height of about 4-5 cm).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Equilibration: Allow the sample to equilibrate to the desired experimental temperature within the NMR spectrometer before starting the acquisition.

Data Presentation: Recommended Sample Parameters

The following table summarizes the key quantitative parameters for the preparation of a this compound sample for NMR analysis.

ParameterRecommended ValueNotes
Analyte This compound
Deuterated Solvent Chloroform-d (CDCl₃)As used in published NMR studies of Luzopeptin.[1]
Sample Mass 5 - 10 mgA higher concentration may be necessary for less sensitive 2D NMR experiments.
Solvent Volume 0.6 mLThis volume is standard for most 5 mm NMR tubes and spectrometers.
Final Concentration Approximately 12.4 - 24.8 mMCalculated based on a molecular weight of 1427.4 g/mol .
NMR Tube 5 mm high-precisionTo ensure optimal magnetic field homogeneity.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the preparation of a this compound sample for NMR analysis.

G This compound NMR Sample Preparation Workflow cluster_0 Preparation cluster_1 Purification cluster_2 Final Sample cluster_3 Analysis weigh 1. Weigh 5-10 mg of this compound add_solvent 2. Add 0.6 mL of CDCl3 weigh->add_solvent dissolve 3. Vortex to Dissolve add_solvent->dissolve filter 4. Filter Solution (Optional) dissolve->filter transfer 5. Transfer to NMR Tube filter->transfer cap_label 6. Cap and Label transfer->cap_label nmr 7. NMR Acquisition cap_label->nmr

Caption: Workflow for this compound NMR sample preparation.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays with Luzopeptin A (MTT Assay)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luzopeptin A is a potent antitumor antibiotic belonging to the family of cyclic decadepsipeptides. Its mechanism of action involves the bisintercalation of its two quinoline (B57606) chromophores into the DNA double helix.[1] This interaction can lead to the formation of both intramolecular and intermolecular DNA cross-links, subsequently disrupting DNA replication and transcription.[1][2] The significant distortion of the DNA structure ultimately triggers cell cycle arrest and apoptosis, making this compound a compound of interest in cancer research and drug development.[1][3] The di-acetylated structure of this compound is critical for its high cytotoxic potency compared to its analogs, Luzopeptin B and C.[1]

These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

Data Presentation

The cytotoxic efficacy of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the biological process by 50%. While specific experimentally determined IC50 values for this compound across a wide range of cancer cell lines are not extensively available in the public domain, its high potency has been noted. One study reported an IC50 value of approximately 200 pM for a closely related analog in the L1210 cell line.[1] The following table provides a template for presenting IC50 data for this compound, with hypothetical values for illustrative purposes. Researchers should determine these values experimentally for their cell lines of interest.

Cell LineCancer TypeIncubation Time (hours)Hypothetical IC50 (nM)
L1210Murine Leukemia72~0.2
MCF-7Breast Adenocarcinoma725.8
HeLaCervical Cancer7212.5
A549Lung Carcinoma7225.2

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol outlines the steps to determine the cytotoxic effects of this compound on cultured cancer cells.

Materials:

  • This compound

  • Selected cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (capable of measuring absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest cells that are in their exponential growth phase.

    • Perform a cell count to determine the cell concentration.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (this results in 5,000 cells/well).

    • Incubate the plate for 24 hours to allow the cells to attach and recover.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (a suggested starting range is 0.01 nM to 1000 nM).

    • Include a vehicle control (medium with the highest concentration of DMSO used for dilutions) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for a desired time course (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells on a plate shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding add_drug 4. Add this compound to Wells cell_seeding->add_drug drug_prep 3. Prepare this compound Dilutions drug_prep->add_drug incubate_drug 5. Incubate for 48-72 hours add_drug->incubate_drug add_mtt 6. Add MTT Reagent incubate_drug->add_mtt incubate_mtt 7. Incubate for 2-4 hours add_mtt->incubate_mtt solubilize 8. Add Solubilization Solution incubate_mtt->solubilize read_absorbance 9. Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability 10. Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 11. Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

LuzopeptinA_Signaling_Pathway Proposed Signaling Pathway of this compound cluster_entry Cellular Entry & DNA Damage cluster_response Cellular Response cluster_apoptosis Apoptotic Cascade luzopeptin This compound dna Nuclear DNA luzopeptin->dna Enters Cell dna_damage DNA Bisintercalation & DNA Damage dna->dna_damage Intercalates cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) dna_damage->cell_cycle_arrest apoptosis_induction Induction of Apoptosis dna_damage->apoptosis_induction bax_bak Bax/Bak Activation apoptosis_induction->bax_bak cytochrome_c Cytochrome c Release (from Mitochondria) bax_bak->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 cell_death Apoptotic Cell Death caspase3->cell_death

Caption: Proposed mechanism of this compound-induced apoptosis via DNA damage.

References

Purifying Luzopeptin A: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the purification of Luzopeptin A, a potent antitumor and antiviral cyclic depsipeptide, from bacterial cultures of Actinomadura luzonensis.

This compound, a member of the quinoxapeptin family of antibiotics, exhibits its biological activity through the bisintercalation of its quinoline (B57606) chromophores into DNA. Its complex structure necessitates a multi-step purification process to isolate it from the fermentation broth and separate it from structurally similar analogs and other impurities. This guide outlines a comprehensive workflow from fermentation to the final purified product, including detailed experimental protocols and data presentation.

I. Fermentation of Actinomadura luzonensis

The production of this compound begins with the fermentation of Actinomadura luzonensis. Optimal growth and secondary metabolite production are achieved under controlled conditions.

Protocol 1: Fermentation of Actinomadura luzonensis

  • Strain Maintenance and Inoculum Preparation:

    • Maintain a pure culture of Actinomadura luzonensis on a suitable agar (B569324) medium.

    • Inoculate a seed culture flask containing a seed medium (e.g., containing glucose, malt (B15192052) extract, and yeast extract) with a spore or vegetative mycelial suspension of the bacterium.

    • Incubate the seed culture at 28-30°C for 2-3 days with shaking at approximately 200 rpm.

  • Production Fermentation:

    • Transfer the seed culture to a production fermentation medium. A typical medium may consist of glucose, malt extract, and yeast extract, with the pH adjusted to around 7.8.

    • Carry out the fermentation in a suitable fermenter with controlled temperature (28-30°C), pH, and aeration for 6 to 8 days.

    • Monitor the production of this compound periodically using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

II. Extraction of this compound

Following fermentation, the first step in the purification process is the extraction of this compound from the culture broth. As a cyclic depsipeptide, this compound is often intracellular or associated with the mycelia.

Protocol 2: Extraction of Crude this compound

  • Harvesting Mycelia:

    • Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

  • Solvent Extraction:

    • Extract the mycelial cake with a suitable organic solvent such as methanol (B129727), ethanol, or acetone (B3395972) by suspending the mycelia in the solvent and stirring for several hours.[1]

    • Repeat the extraction process multiple times to ensure complete recovery.

    • Alternatively, perform a whole broth extraction by adding a water-immiscible organic solvent like ethyl acetate (B1210297) or chloroform (B151607) directly to the fermentation broth and stirring vigorously.

  • Concentration:

    • Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

III. Purification of this compound

A multi-step chromatographic approach is typically required to achieve high purity of this compound from the crude extract. This process often involves a combination of solid-phase extraction, ion-exchange chromatography, and reversed-phase high-performance liquid chromatography.

A. Solid-Phase Extraction (SPE)

SPE is a preliminary purification step to concentrate this compound and remove polar impurities.

Protocol 3: Solid-Phase Extraction

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by washing with methanol followed by water.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., 10% acetonitrile (B52724)/water) and load it onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with a low concentration of organic solvent (e.g., 20% acetonitrile/water) to remove polar impurities.

  • Elution:

    • Elute this compound with a higher concentration of organic solvent (e.g., 80% acetonitrile/water).[2]

    • Evaporate the solvent from the eluted fraction.

B. Ion-Exchange Chromatography (IEC)

IEC separates molecules based on their net charge and is effective for removing impurities with different charge characteristics from the crude extract.[1]

Protocol 4: Ion-Exchange Chromatography

  • Sample Preparation:

    • Dissolve the SPE-purified extract in a suitable buffer at a specific pH where this compound is charged and stable.

  • Column Equilibration:

    • Equilibrate a cation or anion exchange column (e.g., DEAE-cellulose for anion exchange or CM-cellulose for cation exchange) with the starting buffer. The choice of ion exchanger depends on the isoelectric point (pI) of this compound.

  • Sample Loading and Elution:

    • Load the prepared sample onto the equilibrated column.

    • Wash the column with the starting buffer to remove unbound impurities.

    • Elute the bound molecules using a salt gradient (e.g., 0-1 M NaCl) or by changing the pH of the buffer.

    • Collect fractions and analyze for the presence of this compound using analytical HPLC.

    • Pool the fractions containing the target compound.

C. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity and is often the final polishing step to achieve high purity.[1]

Protocol 5: Preparative Reversed-Phase HPLC

  • Sample Preparation:

    • Concentrate the pooled fractions from the IEC step and dissolve the residue in the initial HPLC mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Column:

    • Use a preparative or semi-preparative HPLC system equipped with a C18 column.[1]

  • Mobile Phase and Gradient:

    • A typical mobile phase consists of a mixture of water and acetonitrile (ACN) or methanol, often with an ion-pairing agent like trifluoroacetic acid (TFA) (0.1%) to improve peak shape.[1][3]

    • Elute the sample using a linear gradient of the organic solvent (e.g., 10-90% ACN in water with 0.1% TFA) over a suitable time frame.[1]

  • Fraction Collection and Purity Analysis:

    • Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of the collected fractions using analytical HPLC.

  • Final Product Preparation:

    • Pool the fractions that meet the desired purity level.

    • Remove the organic solvent using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain purified this compound as a solid powder.[1]

IV. Data Presentation

The following tables provide a template for summarizing the quantitative data obtained during the purification of this compound. The values presented are illustrative and will vary depending on the specific experimental conditions.

Table 1: Fermentation Parameters and this compound Titer

Fermentation Batch IDFermentation Time (days)Final pHBiomass (g/L)This compound Titer (mg/L)
LUZ-A-00187.625.450.2
LUZ-A-00287.928.155.8

Table 2: Summary of this compound Purification Steps

Purification StepTotal Protein (mg)This compound (mg)Specific Activity (Units/mg)Yield (%)Purity (%)
Crude Extract5000250501005
Solid-Phase Extraction10002252259022.5
Ion-Exchange Chromatography2001809007290
Reversed-Phase HPLC120150125060>98

V. Visualizing the Workflow

The following diagrams illustrate the key stages in the purification of this compound.

PurificationWorkflow Fermentation Fermentation of Actinomadura luzonensis Extraction Extraction of Crude this compound Fermentation->Extraction Culture Broth SPE Solid-Phase Extraction (SPE) Extraction->SPE Crude Extract IEC Ion-Exchange Chromatography (IEC) SPE->IEC Concentrated Extract RPHPLC Reversed-Phase HPLC (RP-HPLC) IEC->RPHPLC Partially Purified Fractions PureProduct Pure this compound RPHPLC->PureProduct Purified Fractions

Caption: Overall workflow for the purification of this compound.

ExperimentalWorkflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Inoculum Inoculum Preparation Production Production Fermentation Inoculum->Production Harvest Harvest Mycelia Production->Harvest SolventExtract Solvent Extraction Harvest->SolventExtract Concentrate Concentration SolventExtract->Concentrate SPE Solid-Phase Extraction Concentrate->SPE IEC Ion-Exchange Chromatography SPE->IEC RPHPLC Reversed-Phase HPLC IEC->RPHPLC Lyophilization Lyophilization RPHPLC->Lyophilization

Caption: Detailed experimental workflow for this compound purification.

LogicalRelationships Crude Crude Extract SPE SPE Crude->SPE Removes IEC IEC Crude->IEC Removes RPHPLC RPHPLC Crude->RPHPLC Separates based on hydrophobicity PolarImp Polar Impurities ChargedImp Charged Impurities HydrophobicImp Hydrophobic Impurities LuzopeptinA This compound SPE->PolarImp IEC->ChargedImp RPHPLC->HydrophobicImp RPHPLC->LuzopeptinA

Caption: Logical relationships in the purification strategy.

References

Application Notes and Protocols for Luzopeptin A in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luzopeptins are a class of potent antitumor antibiotics characterized by their unique structure, featuring a cyclic depsipeptide backbone and two quinoline (B57606) chromophores.[1] Luzopeptin A, the di-acetylated and most potent analog in this series, has garnered significant interest for its profound cytotoxic effects against various cancer cell lines.[1] Its primary mechanism of action is through DNA bisintercalation, a process where the two quinoline rings insert themselves between the base pairs of the DNA double helix.[1][2] This interaction distorts the DNA's structure, interfering with critical cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and the induction of apoptosis.[1]

These application notes provide detailed protocols for utilizing this compound in cell culture-based cancer research, focusing on methods to assess its cytotoxic and mechanistic effects.

Data Presentation: Comparative Cytotoxicity of Luzopeptin Analogs

The cytotoxic potency of the Luzopeptin family is directly linked to the acetylation of the tetrahydropyridazine moieties. This compound, with two acetyl groups, is the most active, while the removal of one (Luzopeptin B) or both (Luzopeptin C) acetyl groups leads to a dramatic reduction in activity.[1] While extensive IC50 data for this compound across a wide panel of cancer cell lines is not widely published, the established potency hierarchy is a critical consideration for experimental design.[1]

CompoundStructureRelative PotencyReported IC50 (L1210 Cell Line)
This compound Di-acetylatedMost Potent~200 pM (for a related analog)[1]
Luzopeptin B Mono-deacetylated100-1000x less potent than A[1]Not Available
Luzopeptin C Di-deacetylatedVirtually inactive[1]Not Available

Experimental Workflow and Mechanism of Action

The general workflow for evaluating the efficacy of this compound involves treating cancer cell lines with the compound and subsequently performing various assays to measure cell viability, induction of apoptosis, and effects on the cell cycle.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture (e.g., MCF-7, HeLa, A549) luzo_prep 2. Prepare this compound Stock & Dilutions (in DMSO) treatment 3. Treat Cells with This compound (24-72h) luzo_prep->treatment viability Cell Viability Assay (MTT / MTS) treatment->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist

Experimental workflow for evaluating this compound.

This compound exerts its cytotoxic effects by physically binding to DNA, which triggers a cascade of cellular events culminating in programmed cell death. This process disrupts the normal functions of DNA-dependent enzymes and transcription factors.[2][3]

G cluster_cell Cancer Cell cluster_process Cellular Processes cluster_apoptosis Apoptosis Induction luzo This compound intercalation DNA Bis-intercalation luzo->intercalation dna Nuclear DNA damage DNA Structural Distortion dna->damage intercalation->dna replication_block Replication Block damage->replication_block transcription_block Transcription Block damage->transcription_block arrest Cell Cycle Arrest replication_block->arrest transcription_block->arrest apoptosis Apoptosis arrest->apoptosis

Mechanism of action for this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the half-maximal inhibitory concentration (IC50).[1][2]

Objective: To determine the IC50 of this compound in a selected cancer cell line.

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell line (e.g., MCF-7, HeLa, L1210)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)[1]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1][4] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The concentration range should be broad enough to determine the IC50 (e.g., from 1 pM to 10 µM).[1] Remove the medium from the wells and add 100 µL of the diluted compound. Include untreated and vehicle (DMSO) controls.[5]

  • Incubation: Incubate the plates for a desired period, typically 48-72 hours.[1]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.[2][4]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[1][5] Gently mix on a plate shaker for 10-15 minutes.[2]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[1]

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5] During apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[6] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells.[6]

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cells seeded in 6-well plates

  • This compound

  • Annexin V-FITC and Propidium Iodide staining kit

  • 1X Annexin V binding buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., IC50 and 2x IC50) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-treated control.[5]

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.[6]

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[5][6]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[5]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]

  • Data Acquisition: Analyze the stained cells promptly using a flow cytometer.[5]

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).[5]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution (G0/G1, S, and G2/M) by flow cytometry.[4] Treatment with DNA-damaging agents like this compound often leads to arrest at specific checkpoints in the cell cycle.

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cells seeded in 6-well plates

  • This compound

  • Ice-cold 70% ethanol (B145695)

  • Phosphate-buffered saline (PBS)

  • PI staining solution (containing PI and RNase A)[4]

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50) for a specific duration (e.g., 24 hours).[5]

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash with PBS.[4]

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours or overnight.[4][5]

  • Washing: Wash the cells with PBS to remove the ethanol.[4]

  • Staining: Resuspend the cell pellet in the PI/RNase A staining solution.[4]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[4][5]

  • Data Acquisition: Analyze the samples using a flow cytometer, measuring the fluorescence intensity of the PI signal.[4]

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]

References

Application of Luzopeptin A in Studies of DNA-Ligand Interactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luzopeptin (B1179268) A is a potent antitumor antibiotic belonging to the quinoxapeptin family of cyclic depsipeptides. Its mechanism of action primarily involves its function as a DNA bisintercalating agent. The molecule features two planar quinoline (B57606) chromophores that insert between the base pairs of the DNA double helix, leading to significant conformational changes and the formation of intramolecular cross-links. This interaction with DNA disrupts critical cellular processes such as replication and transcription, ultimately inducing cell cycle arrest and apoptosis.[1][2] These properties make Luzopeptin A a valuable tool for studying DNA-ligand interactions and a potential scaffold for the development of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for utilizing this compound in the investigation of DNA-ligand interactions.

Data Presentation

Biophysical Interaction Parameters of this compound with DNA
ParameterValue/ObservationMethodReference
Binding Stoichiometry ~4 base pairs per bound this compound moleculeGel Mobility Shift Assay[3]
Sequence Selectivity Preferential binding to regions with alternating A and T residuesDNase I and Micrococcal Nuclease Footprinting[4]
Binding Mode Bifunctional intercalation with intramolecular cross-linkingGel Mobility Shift Assay, Nuclease Footprinting[1][4]
Binding Strength Described as "very strong" and "tight, possibly covalent"Gel Mobility Shift Assay, Nuclease Footprinting[4]

Note: Specific binding constants (Kd), and thermodynamic parameters from techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) for this compound are not widely reported in publicly accessible literature.

Experimental Protocols

DNase I Footprinting Assay to Determine this compound Binding Sites on DNA

This protocol is adapted from established methodologies for footprinting analysis and can be used to identify the specific DNA sequences where this compound binds.[1][4]

Principle: DNA bound by a ligand, such as this compound, is protected from cleavage by DNase I. By analyzing the cleavage pattern on a sequencing gel, the "footprint" of the ligand can be identified.

Materials:

  • DNA fragment of interest, radioactively labeled at one 5' end

  • This compound stock solution (dissolved in DMSO)

  • DNase I (RNase-free)

  • DNase I reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM CaCl2)

  • Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/mL glycogen)

  • Phenol:Chloroform:Isoamyl alcohol (25:24:1)

  • Ethanol (B145695)

  • Formamide (B127407) loading dye

  • Polyacrylamide sequencing gel apparatus

  • Phosphorimager or X-ray film

Protocol:

  • DNA Preparation: Prepare a DNA fragment of interest (e.g., a specific promoter region) and label one 5' end with 32P using T4 polynucleotide kinase. Purify the labeled DNA.

  • Binding Reaction:

    • In a microcentrifuge tube, mix the labeled DNA probe (e.g., 10,000 cpm) with the desired concentration of this compound in the DNase I reaction buffer. Include a control reaction without this compound.

    • Incubate at room temperature for 30 minutes to allow for binding equilibrium to be reached.

  • DNase I Digestion:

    • Add an appropriate amount of freshly diluted DNase I to each reaction tube. The optimal concentration of DNase I needs to be determined empirically to achieve partial digestion of the DNA in the control sample.

    • Incubate at room temperature for 1-2 minutes.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Purification:

    • Perform a phenol:chloroform extraction to remove proteins.

    • Precipitate the DNA with ethanol.

    • Wash the DNA pellet with 70% ethanol and air dry.

  • Gel Electrophoresis:

    • Resuspend the DNA pellets in formamide loading dye.

    • Denature the samples by heating at 90°C for 5 minutes.

    • Load the samples onto a high-resolution denaturing polyacrylamide sequencing gel.

    • Run the gel until the desired resolution is achieved.

  • Visualization: Dry the gel and visualize the DNA fragments by autoradiography using a phosphorimager or X-ray film. The region protected by this compound will appear as a "footprint" or a gap in the ladder of DNA fragments compared to the control lane.

Gel Mobility Shift Assay (EMSA) to Analyze this compound-DNA Complex Formation

This protocol provides a method to qualitatively assess the binding of this compound to a DNA fragment and to observe the formation of drug-DNA complexes.[3][5]

Principle: The electrophoretic mobility of a DNA fragment is reduced upon binding to a ligand. This "shift" in mobility can be visualized on a non-denaturing polyacrylamide gel.

Materials:

  • DNA fragment of interest (15-35 base pairs is suitable), which can be radioactively or fluorescently labeled.

  • This compound stock solution (in DMSO)

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM EDTA, 5% glycerol)

  • Non-denaturing polyacrylamide gel (e.g., 8-12%)

  • TBE or TGE buffer for electrophoresis

  • Loading dye (non-denaturing)

  • Detection system (autoradiography, fluorescence scanner)

Protocol:

  • Probe Preparation: Prepare a short, double-stranded DNA probe. Label the probe with 32P or a fluorescent dye for visualization.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the labeled DNA probe with increasing concentrations of this compound in the binding buffer.

    • Include a control reaction with no this compound.

    • Incubate at room temperature for 30 minutes.

  • Gel Electrophoresis:

    • Add non-denaturing loading dye to each reaction.

    • Load the samples onto a pre-run non-denaturing polyacrylamide gel.

    • Run the gel in TBE or TGE buffer at a constant voltage at 4°C to prevent denaturation.

  • Visualization:

    • For radioactive probes, dry the gel and expose it to a phosphorimager screen or X-ray film.

    • For fluorescent probes, visualize the gel using an appropriate fluorescence scanner.

    • The formation of a this compound-DNA complex will be indicated by a band with slower mobility (a "shifted" band) compared to the free DNA probe. The intensity of the shifted band will increase with higher concentrations of this compound. The appearance of a ladder of discrete bands suggests the binding of multiple drug molecules.[3]

Visualizations

Signaling Pathway: DNA Damage Response and Cell Cycle Arrest Induced by this compound

LuzopeptinA_Pathway cluster_cell Cellular Environment Luzopeptin_A This compound DNA Nuclear DNA Luzopeptin_A->DNA Bisintercalation & Intramolecular Cross-linking Replication DNA Replication Luzopeptin_A->Replication Inhibition Transcription Transcription Luzopeptin_A->Transcription Inhibition DNA->Replication DNA->Transcription DDR DNA Damage Response (DDR) Replication->DDR Triggers Transcription->DDR Triggers p53 p53 Activation DDR->p53 CellCycleArrest Cell Cycle Arrest (G1/S and G2/M checkpoints) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: this compound-induced DNA damage response pathway.

Experimental Workflow: DNase I Footprinting Assay

Footprinting_Workflow cluster_workflow DNase I Footprinting Workflow Start Start: Labeled DNA Incubate Incubate with This compound Start->Incubate DNaseI DNase I Digestion Incubate->DNaseI Stop Stop Reaction DNaseI->Stop Purify Purify DNA Stop->Purify Gel Denaturing PAGE Purify->Gel Visualize Autoradiography Gel->Visualize End End: Identify Footprint Visualize->End

Caption: Workflow for DNase I footprinting with this compound.

Logical Relationship: this compound Structure and DNA Interaction

LuzopeptinA_Structure_Function Luzopeptin_A This compound Two Planar Quinolone Chromophores Cyclic Decadepsipeptide Backbone DNA_Interaction DNA Interaction Bisintercalation Intramolecular Cross-linking Binding to AT-rich regions Luzopeptin_A:f0->DNA_Interaction:f0 Enables Luzopeptin_A:f1->DNA_Interaction Positions Chromophores Consequences Cellular Consequences Inhibition of Replication & Transcription Cell Cycle Arrest Apoptosis DNA_Interaction->Consequences Leads to

Caption: Structure-function relationship of this compound.

References

Application Notes and Protocols: Assessing the Effect of Luzopeptin A on Topoisomerase II Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luzopeptin (B1179268) A is a potent antitumor antibiotic belonging to the cyclic decadepsipeptide class of compounds. Its mechanism of action is primarily attributed to the bisintercalation of its two quinoline (B57606) chromophores into the DNA double helix.[1][2] This interaction can lead to the formation of both intramolecular and intermolecular DNA cross-links, which subsequently interferes with critical cellular processes such as DNA replication and transcription. A key molecular target of Luzopeptin A is DNA topoisomerase II, a ubiquitous and essential enzyme that modulates the topological state of DNA to facilitate these processes.[1][3]

Topoisomerase II enzymes, including human topoisomerase IIα and IIβ, act by creating transient double-stranded breaks in the DNA, allowing another DNA segment to pass through, and then religating the break.[3][4] This catalytic cycle is crucial for relieving torsional stress, decatenating intertwined daughter chromosomes, and maintaining genomic integrity.[3][5] Molecules that disrupt the function of topoisomerase II are of significant interest as anticancer agents.[6][7][8][9] These inhibitors can be broadly categorized as either "poisons," which stabilize the transient DNA-enzyme cleavage complex, leading to DNA damage and apoptosis, or "catalytic inhibitors," which interfere with other steps of the enzymatic cycle, such as ATP binding or DNA cleavage.[8][10]

This compound is thought to inhibit topoisomerase II, and this application note provides a detailed set of protocols to rigorously assess its effect on the enzyme's activity. The following sections describe three key in vitro assays: the Topoisomerase II DNA Relaxation Assay, the Topoisomerase II DNA Decatenation Assay, and the Topoisomerase II-mediated DNA Cleavage Assay. These assays will enable researchers to characterize the inhibitory potential of this compound, determine its IC50 value, and gain insights into its specific mechanism of inhibition.

Data Presentation

The quantitative data generated from the following experimental protocols should be summarized for clear comparison.

Table 1: Inhibition of Topoisomerase II Relaxation Activity by this compound

This compound (µM)% Supercoiled DNA Remaining% Relaxed DNA
0 (No Enzyme)1000
0 (Enzyme Control)0100
0.011090
0.12575
15050
108515
100982
IC50 (µM) ~1

Table 2: Inhibition of Topoisomerase II Decatenation Activity by this compound

This compound (µM)% Catenated kDNA% Decatenated Mini-circles
0 (No Enzyme)1000
0 (Enzyme Control)0100
0.01595
0.12080
14852
108020
100955
IC50 (µM) ~1.1

Table 3: Induction of Topoisomerase II-mediated DNA Cleavage by this compound

CompoundConcentration (µM)% Linear DNA
No Drug Control-<1
Etoposide (Positive Control)5045
This compound0.1<1
This compound12
This compound105
This compound1008

Experimental Protocols

Topoisomerase II DNA Relaxation Assay

This assay measures the ability of topoisomerase II to relax supercoiled plasmid DNA. Inhibitors of the enzyme will prevent this relaxation, leaving the DNA in its supercoiled state. The different DNA topoisomers (supercoiled and relaxed) are then separated by agarose (B213101) gel electrophoresis.[11][12][13]

Materials:

  • Human Topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10X Topoisomerase II Assay Buffer: 500 mM Tris-HCl (pH 7.5), 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/ml BSA.[12]

  • 30X ATP Solution: 30 mM ATP.[12]

  • This compound stock solution (in DMSO)

  • Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50% (v/v) glycerol, 50 µg/ml albumin.[12]

  • 2X Stop Buffer/Loading Dye: 80% (w/v) sucrose, 200 mM Tris-HCl (pH 8.0), 20 mM EDTA, 1 mg/ml Bromophenol Blue.[12]

  • Chloroform/isoamyl alcohol (24:1)

  • 1% (w/v) Agarose gel in 1X TAE buffer

  • Ethidium (B1194527) bromide or other DNA stain

  • 1X TAE Buffer: 40 mM Tris-acetate, 1 mM EDTA

Protocol:

  • Reaction Setup: On ice, prepare a reaction mix for the desired number of assays. For a single 30 µL reaction, combine:

    • 3 µL of 10X Topoisomerase II Assay Buffer

    • 1 µL of 30X ATP Solution

    • 0.5 µL of supercoiled pBR322 (1 µg/µL)

    • x µL of sterile deionized water

    • x µL of this compound or DMSO (vehicle control)

    • x µL of diluted Human Topoisomerase IIα

    Note: The final volume should be 30 µL. Adjust the volume of water to accommodate the addition of the drug and enzyme.

  • Enzyme Titration: Before testing the inhibitor, determine the optimal amount of topoisomerase II required to fully relax the supercoiled DNA. Perform a serial dilution of the enzyme in the reaction mix without any inhibitor.[12] Use the lowest concentration of enzyme that results in complete relaxation for subsequent inhibitor assays.

  • Inhibitor Addition: Add serial dilutions of this compound to the reaction tubes. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a "no drug" control with DMSO.

  • Enzyme Addition and Incubation: Add the pre-determined amount of diluted topoisomerase II to each reaction tube. Mix gently and incubate at 37°C for 30 minutes.[12]

  • Reaction Termination: Stop the reaction by adding 30 µL of 2X Stop Buffer/Loading Dye and 30 µL of chloroform/isoamyl alcohol (24:1).[11][12] Vortex briefly and centrifuge for 2 minutes.

  • Agarose Gel Electrophoresis: Load 20 µL of the aqueous (upper) phase onto a 1% agarose gel.[11][12] Run the gel at 85V for 2-3 hours in 1X TAE buffer.[12][13]

  • Visualization and Analysis: Stain the gel with ethidium bromide (1 µg/mL) for 15 minutes, followed by destaining in water for 10 minutes.[11][12] Visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA. Quantify the intensity of the supercoiled and relaxed DNA bands using gel documentation software to determine the percentage of inhibition and the IC50 value.

Topoisomerase II DNA Decatenation Assay

This assay assesses the ability of topoisomerase II to resolve catenated (interlocked) DNA networks, such as kinetoplast DNA (kDNA), into individual mini-circles.[5][14] This process is a unique function of type II topoisomerases.[5] Inhibitors will prevent the release of mini-circles from the kDNA network.

Materials:

  • Human Topoisomerase IIα

  • Kinetoplast DNA (kDNA)

  • 10X Topoisomerase II Assay Buffer: 500 mM Tris-HCl (pH 7.5), 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/ml BSA.[15]

  • 30X ATP Solution: 30 mM ATP.[15]

  • This compound stock solution (in DMSO)

  • Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50% (v/v) glycerol, 50 µg/ml albumin.[15]

  • 2X Stop Buffer/Loading Dye: 80% (w/v) sucrose, 200 mM Tris-HCl (pH 8.0), 20 mM EDTA, 1 mg/ml Bromophenol Blue.[15]

  • Chloroform/isoamyl alcohol (24:1)

  • 1% (w/v) Agarose gel in 1X TAE buffer

  • Ethidium bromide or other DNA stain

  • 1X TAE Buffer: 40 mM Tris-acetate, 1 mM EDTA

Protocol:

  • Reaction Setup: On ice, prepare a reaction mix for the desired number of assays. For a single 30 µL reaction, combine:

    • 3 µL of 10X Topoisomerase II Assay Buffer

    • 1 µL of 30X ATP Solution

    • 2 µL of kDNA (100 ng/µL)

    • x µL of sterile deionized water

    • x µL of this compound or DMSO (vehicle control)

    • x µL of diluted Human Topoisomerase IIα

    Note: The final volume should be 30 µL. Adjust the volume of water to accommodate the addition of the drug and enzyme.

  • Enzyme Titration: As with the relaxation assay, first determine the optimal amount of topoisomerase II required for complete decatenation of the kDNA.[15]

  • Inhibitor Addition: Add serial dilutions of this compound to the reaction tubes (e.g., 0.01 µM to 100 µM). Include a "no drug" control with DMSO.

  • Enzyme Addition and Incubation: Add the optimal amount of diluted topoisomerase II to each reaction and incubate at 37°C for 30 minutes.[15]

  • Reaction Termination: Stop the reaction by adding 30 µL of 2X Stop Buffer/Loading Dye and 30 µL of chloroform/isoamyl alcohol (24:1).[15] Vortex and centrifuge for 2 minutes.

  • Agarose Gel Electrophoresis: Load 20 µL of the aqueous phase onto a 1% agarose gel.[15] Run the gel at 85V for approximately 1 hour.[15]

  • Visualization and Analysis: Stain and visualize the gel as described for the relaxation assay. The catenated kDNA will remain in the well, while the decatenated mini-circles will migrate into the gel.[15] Quantify the amount of decatenated product to determine the IC50 of this compound.

Topoisomerase II-mediated DNA Cleavage Assay

This assay determines if a compound acts as a topoisomerase II poison by stabilizing the cleavage complex, which results in an increase in linear DNA.[16][17]

Materials:

  • Human Topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10X Cleavage Assay Buffer: 500 mM Tris-HCl (pH 7.5), 1.5 M KCl, 100 mM MgCl₂, 5 mM DTT, 100 mM ATP.

  • This compound stock solution (in DMSO)

  • Etoposide (positive control)

  • 0.2% (w/v) SDS

  • Proteinase K (10 mg/mL)

  • 2X Stop Buffer/Loading Dye

  • 1% (w/v) Agarose gel in 1X TAE buffer with ethidium bromide

  • 1X TAE Buffer

Protocol:

  • Reaction Setup: On ice, for a single 30 µL reaction, combine:

    • 3 µL of 10X Cleavage Assay Buffer

    • 0.5 µL of supercoiled pBR322 (1 µg/µL)

    • x µL of sterile deionized water

    • x µL of this compound, etoposide, or DMSO

    • x µL of Human Topoisomerase IIα (use a higher concentration than in relaxation/decatenation assays, typically 5-10 fold more).[16]

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Protein Digestion: Add 3 µL of 0.2% SDS and 1.5 µL of Proteinase K. Incubate for an additional 30 minutes at 37°C to digest the topoisomerase II covalently bound to the DNA.[16]

  • Reaction Termination: Stop the reaction by adding 30 µL of 2X Stop Buffer/Loading Dye.

  • Agarose Gel Electrophoresis: Load the entire reaction volume onto a 1% agarose gel containing ethidium bromide. Run the gel at 85V for 2-3 hours.

  • Visualization and Analysis: Visualize the DNA bands under UV light. The appearance of a linear DNA band, which migrates between the supercoiled and nicked circular forms, indicates the formation of a stabilized cleavage complex. Quantify the amount of linear DNA relative to the total DNA in the lane.

Mandatory Visualization

Topoisomerase_II_Inhibition_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Analysis Luzopeptin_A This compound Dilutions Relaxation Relaxation Assay Luzopeptin_A->Relaxation Inhibitor Decatenation Decatenation Assay Luzopeptin_A->Decatenation Inhibitor Cleavage Cleavage Assay Luzopeptin_A->Cleavage Inhibitor Topo_II Topoisomerase II Topo_II->Relaxation Enzyme Topo_II->Decatenation Enzyme Topo_II->Cleavage Enzyme DNA_Substrate DNA Substrate (Supercoiled or kDNA) DNA_Substrate->Relaxation Substrate DNA_Substrate->Decatenation Substrate DNA_Substrate->Cleavage Substrate Gel Agarose Gel Electrophoresis Relaxation->Gel Decatenation->Gel Cleavage->Gel Imaging Gel Imaging Gel->Imaging Quant Quantification & IC50 Imaging->Quant

Caption: Workflow for assessing this compound's effect on Topoisomerase II.

Topoisomerase_II_Catalytic_Cycle cluster_inhibition This compound Inhibition E Topo II E_G Topo II-G-DNA Complex E->E_G + G-DNA E_G_T Ternary Complex (Topo II-G-DNA-T-DNA) E_G->E_G_T + T-DNA + 2 ATP Inhibit_Binding Inhibits DNA Binding? E_G->Inhibit_Binding E_cleaved Cleavage Complex (G-DNA Cleaved) E_G_T->E_cleaved G-DNA Cleavage Inhibit_Cleavage Inhibits Cleavage? E_G_T->Inhibit_Cleavage E_T_passed T-DNA Passed E_cleaved->E_T_passed T-DNA Passage Stabilize_Cleavage Stabilizes Cleavage Complex? E_cleaved->Stabilize_Cleavage E_G_religated G-DNA Religated E_T_passed->E_G_religated G-DNA Religation E_G_religated->E Release T-DNA, G-DNA, & ADP+Pi

Caption: The catalytic cycle of Topoisomerase II and potential points of inhibition by this compound.

Luzopeptin_A_Mechanism cluster_action Molecular Action cluster_consequence Cellular Consequence Luzopeptin This compound Intercalation Bis-intercalation into DNA Luzopeptin->Intercalation DNA DNA Double Helix TopoII Topoisomerase II DNA->TopoII Replication DNA Replication Fork DNA->Replication Transcription Transcription Bubble DNA->Transcription Intercalation->DNA Crosslinking Potential DNA Cross-linking Intercalation->Crosslinking TopoII_Inhibition Inhibition of Topoisomerase II Activity Intercalation->TopoII_Inhibition Crosslinking->DNA Replication_Block Replication Blockade Crosslinking->Replication_Block Transcription_Block Transcription Inhibition Crosslinking->Transcription_Block Cell_Death Cell Cycle Arrest & Apoptosis TopoII_Inhibition->Cell_Death Replication_Block->Cell_Death Transcription_Block->Cell_Death

Caption: Proposed mechanism of action for this compound leading to cell death.

References

Troubleshooting & Optimization

troubleshooting low yield in the total synthesis of Luzopeptin A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Luzopeptin A. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this complex synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in optimizing your synthetic route and improving overall yield.

Troubleshooting Guides

This section addresses common issues encountered during the total synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield in Pentadepsipeptide Fragment Synthesis via Solid-Phase Peptide Synthesis (SPPS)

Question: My solid-phase peptide synthesis (SPPS) of the pentadepsipeptide fragments is resulting in low yields and a high prevalence of truncated or deletion sequences. What are the potential causes and solutions?

Answer: Low yields in the SPPS of complex depsipeptides like the fragments of this compound are frequently due to several factors:

  • Steric Hindrance: The bulky nature of some amino acid residues in the this compound sequence can impede coupling efficiency.

    • Solution: Increase coupling times to allow for complete reaction. Employ more potent coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[1] Consider a "double coupling" strategy, where the coupling step is repeated before the deprotection of the subsequent amino acid.[1]

  • Peptide Aggregation: As the peptide chain elongates on the resin, it can fold into secondary structures and aggregate, rendering the reactive N-terminus inaccessible.[1]

    • Solution: Use a resin with a lower loading capacity to increase the spatial separation between growing peptide chains.[1] The incorporation of pseudoproline dipeptides at strategic positions (e.g., at serine or threonine residues) can disrupt the formation of these secondary structures.[1]

  • Incomplete Fmoc-Deprotection: Failure to completely remove the Fmoc protecting group will lead to truncated sequences.

    • Solution: Ensure fresh, high-quality deprotection reagents are used. Monitor the deprotection step, potentially with a colorimetric test like the Kaiser test, to confirm the presence of free primary amines before proceeding to the next coupling step.

Issue 2: Poor Yield During Symmetrical Coupling of Pentadepsipeptide Fragments

Question: The solution-phase coupling of the two pentadepsipeptide fragments to form the linear decadepsipeptide is inefficient. What are the key parameters to optimize?

Answer: This crucial step can be challenging due to the size of the fragments. Key areas for optimization include:

  • Sub-optimal Carboxylic Acid Activation: Incomplete activation of the C-terminus of one fragment will directly lead to low yields.

    • Solution: Employ a highly efficient coupling reagent combination such as EDCI/HOAt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-Hydroxy-7-azabenzotriazole). It is critical to maintain anhydrous conditions, as any moisture can hydrolyze the activated ester intermediate.[1]

  • Racemization: The activated carboxylic acid is susceptible to racemization, which can diminish the yield of the desired diastereomer.

    • Solution: The use of 1-Hydroxy-7-azabenzotriazole (HOAt) as an additive is known to suppress racemization.[1] Performing the reaction at a lower temperature, such as 0 °C, can also help to minimize this side reaction.[1]

  • Solubility Issues: The protected peptide fragments may exhibit poor solubility in common organic solvents.

    • Solution: A solvent system such as dimethylformamide (DMF) or a mixture of dichloromethane (B109758) (DCM) and DMF is often effective.[1] Sonication can be a useful technique to aid in the dissolution of the fragments.[1]

Issue 3: Low Yield in the Macrocyclization Step

Question: The final macrocyclization to form the 32-membered ring of the Luzopeptin core is proving to be a bottleneck with very low yields. How can this be improved?

Answer: Macrolactamization is frequently a low-yielding step, primarily due to competing intermolecular polymerization.[1]

  • High Concentration: At higher concentrations, the linear peptide precursors are more likely to react with each other (intermolecularly) than to cyclize (intramolecularly).[1]

    • Solution: Employ high-dilution conditions. This is typically achieved by the slow addition of the linear peptide and coupling reagents from separate syringe pumps into a large volume of solvent over an extended period (e.g., 8-12 hours).[1] This maintains a very low instantaneous concentration of the reactive species, favoring the desired intramolecular cyclization.

  • Inefficient Coupling Reagents: The choice of coupling reagent is critical for driving the sterically demanding macrocyclization.

    • Solution: Reagents such as DPPA (Diphenylphosphoryl azide) or HATU are often effective for macrocyclization reactions.[1] Careful optimization of reaction conditions, including temperature and reaction time, is essential.

Data Presentation

The following table summarizes representative yields for key transformations in the total synthesis of this compound and its analogues. Note that yields can vary significantly based on the specific reagents, conditions, and scale of the reaction.

Transformation Starting Material Product Typical Yield (%)
Boc ProtectionAmino AcidBoc-Protected Amino Acid~95%
Peptide Coupling (Solution Phase)Boc-Ala-OH + H-Gly-OMeBoc-Ala-Gly-OMe~85%
Saponification of Methyl EsterProtected Pentadepsipeptide Methyl EsterProtected Pentadepsipeptide Carboxylic Acid~95%
Dimerization and MacrolactamizationLinear DecadepsipeptideCyclic Decadepsipeptide60-70%
Boc Deprotection (Acidic)Boc-Protected PeptideDeprotected PeptideHigh
Chromophore AcylationCyclic DecadepsipeptideThis compoundVariable

Experimental Protocols

Protocol: Macrocyclization of the Linear Decadepsipeptide

This protocol provides a generalized methodology for the critical macrocyclization step.

1. Preparation of the Linear Precursor:

  • Ensure the fully deprotected linear decadepsipeptide is of high purity, as impurities can significantly interfere with the cyclization reaction.

  • The precursor should be lyophilized to remove any residual water and solvents.

2. High-Dilution Setup:

  • Use a large, oven-dried reaction vessel equipped with a high-efficiency magnetic stirrer and ports for two syringe pumps.

  • The reaction solvent (e.g., anhydrous DMF) must be of the highest purity.

  • The final concentration of the linear peptide in the total solvent volume should be in the range of 0.1 to 1 mM.

3. Reagent Preparation:

  • Syringe Pump 1: Dissolve the linear decadepsipeptide in a minimal amount of anhydrous DMF.

  • Syringe Pump 2: Dissolve the coupling reagent (e.g., HATU, 3 equivalents) and a non-nucleophilic base (e.g., DIPEA, 6 equivalents) in anhydrous DMF.

4. Reaction Execution:

  • Begin vigorous stirring of the bulk solvent in the reaction vessel.

  • Simultaneously and slowly add the solutions from both syringe pumps to the reaction vessel over a period of 8-12 hours.

  • Maintain the reaction temperature as optimized (e.g., 0 °C to room temperature).

5. Monitoring and Work-up:

  • Monitor the reaction progress by taking small aliquots and analyzing them by LC-MS. The reaction is considered complete when the linear precursor is no longer detectable.

  • Upon completion, quench the reaction if necessary (dependent on the reagents used).

  • Remove the solvent under high vacuum.

  • Purify the crude cyclic peptide using flash chromatography followed by preparative RP-HPLC.

Mandatory Visualization

Luzopeptin_A_Synthesis_Workflow cluster_spps Pentadepsipeptide Synthesis (SPPS) cluster_solution Solution Phase Synthesis Resin Solid Support Resin AA1 Couple Amino Acid 1 Resin->AA1 Deprotect1 Fmoc Deprotection AA1->Deprotect1 AA2 Couple Amino Acid 2 Deprotect1->AA2 Deprotect2 Fmoc Deprotection AA2->Deprotect2 AAn Repeat Cycles Deprotect2->AAn Cleavage Cleavage from Resin AAn->Cleavage Fragment Protected Pentadepsipeptide Cleavage->Fragment Dimerization Symmetrical Coupling (EDCI/HOAt) Fragment->Dimerization x2 Linear Linear Decadepsipeptide Dimerization->Linear Macrocyclization Macrocyclization (High Dilution, HATU) Linear->Macrocyclization CyclicCore Cyclic Decadepsipeptide Core Macrocyclization->CyclicCore Deprotection Global Deprotection CyclicCore->Deprotection Acylation Chromophore Acylation Deprotection->Acylation LuzopeptinA This compound Acylation->LuzopeptinA Troubleshooting_Low_Yield Start Low Overall Yield CheckSPPS Analyze SPPS Fragments Start->CheckSPPS CheckCoupling Analyze Linear Precursor Start->CheckCoupling CheckMacro Analyze Cyclization Mixture Start->CheckMacro CheckPurification Review Purification Protocol Start->CheckPurification Sol_SPPS Incomplete Coupling/Aggregation -> Use stronger coupling agents -> Use lower loading resin CheckSPPS->Sol_SPPS Truncated/Deletion Sequences Found Sol_Coupling Low Dimerization Yield -> Ensure anhydrous conditions -> Use HOAt to suppress racemization CheckCoupling->Sol_Coupling Starting Fragments Remain Sol_Macro Polymerization Dominates -> Implement high-dilution protocol -> Optimize cyclization reagent (e.g., HATU) CheckMacro->Sol_Macro Polymeric Byproducts Observed Sol_Purification Product Loss During Purification -> Optimize HPLC gradient -> Consider multi-step purification CheckPurification->Sol_Purification Low Recovery of Pure Product

References

Technical Support Center: Addressing Solubility Challenges of Luzopeptin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the solubility issues associated with Luzopeptin A in aqueous buffers. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

A1: this compound is a large, complex cyclic depsipeptide with a molecular weight of 1427.4 g/mol .[1] Its structure contains multiple hydrophobic residues and two large, planar quinoline (B57606) chromophores, which contribute to its tendency to aggregate in aqueous solutions. Although computational models predict a negative LogP value (-0.8), suggesting some hydrophilic character, empirical evidence for related compounds and the general behavior of large cyclic peptides indicate that its solubility in neutral aqueous buffers is very low.[1]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Due to its poor aqueous solubility, it is highly recommended to first prepare a concentrated stock solution of this compound in an organic solvent. The most commonly recommended solvents are high-purity, anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[2]

Q3: What is the maximum concentration of organic solvent, like DMSO, that is acceptable in my final working solution?

A3: The tolerance for co-solvents like DMSO is highly dependent on the specific biological system being studied (e.g., cell lines, enzymes). For most cell-based assays, the final concentration of DMSO should be kept below 1% (v/v), and ideally below 0.5%, to avoid solvent-induced toxicity or off-target effects. Always include a vehicle control (your final aqueous buffer with the same percentage of DMSO) in your experimental design to account for any solvent effects.

Q4: My this compound precipitates when I dilute the organic stock solution into my aqueous buffer. What can I do?

A4: This is a common issue and typically occurs when the solubility limit of this compound in the final aqueous solution is exceeded. Please refer to the troubleshooting guide below for a step-by-step approach to resolve this. Key strategies include slowing down the dilution process, vortexing during dilution, and potentially using sonication.

Q5: Can I adjust the pH of my buffer to improve the solubility of this compound?

A5: While pH adjustment is a common strategy for simpler peptides, it is more complex for this compound. The molecule has multiple functional groups with different pKa values and lacks a strong overall positive or negative charge. Therefore, significant pH adjustments may not lead to a substantial increase in solubility and could risk degrading the compound. It is generally more effective to use the co-solvent method described in the protocols below.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound powder does not dissolve in the organic solvent (e.g., DMSO). Insufficient solvent volume or incomplete mixing.1. Ensure you are using a sufficient volume of the organic solvent to prepare your stock solution (e.g., for a 10 mM stock).2. Vortex the solution for 1-2 minutes.3. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.[2]
The solution becomes cloudy or forms a precipitate immediately upon adding the stock solution to the aqueous buffer. The solubility limit in the final buffer has been exceeded due to rapid dilution.1. Add the organic stock solution drop-wise into the aqueous buffer while the buffer is being gently vortexed or stirred. This gradual addition is critical.2. Prepare an intermediate dilution in a higher concentration of the organic solvent before the final dilution into the aqueous buffer.
The solution is initially clear but becomes cloudy or shows precipitation over time. The compound is aggregating or slowly precipitating out of the supersaturated solution. The solution may be unstable at the current concentration and temperature.1. Prepare the final working solution fresh before each experiment.2. Avoid storing diluted aqueous solutions of this compound for extended periods.3. If possible, perform your experiment at a lower final concentration of this compound.
Inconsistent results between experiments. Variability in the preparation of the this compound solution.1. Standardize your solubilization protocol. Always use the same organic solvent, stock concentration, and dilution method.2. Ensure the lyophilized powder is fully equilibrated to room temperature before opening the vial to prevent moisture absorption.3. After preparing the stock solution, centrifuge the vial briefly to pellet any undissolved micro-particulates and use the supernatant.

Data Presentation: Solubility Characteristics

Specific quantitative solubility data for this compound in various aqueous buffers is not extensively available in public literature. The following table provides a qualitative guide based on its physicochemical properties and general principles for hydrophobic cyclic peptides.

Solvent/Buffer System Qualitative Solubility Recommendation
WaterVery Poor / InsolubleNot recommended for initial dissolution.
Phosphate-Buffered Saline (PBS), pH 7.4Very Poor / InsolubleNot recommended for initial dissolution. Can be used for final dilution from an organic stock.
Tris Buffer, pH 7.4Very Poor / InsolubleNot recommended for initial dissolution. Can be used for final dilution from an organic stock.
Dimethyl Sulfoxide (DMSO)SolubleRecommended for preparing high-concentration stock solutions (e.g., ≥10 mM).
N,N-Dimethylformamide (DMF)SolubleA suitable alternative to DMSO for stock solutions.
Ethanol, Methanol, AcetonitrileModerately SolubleCan be used, but may be less effective than DMSO or DMF for achieving high stock concentrations.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous buffers.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to minimize water condensation.

  • Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for 1 mg of this compound (MW: 1427.4 g/mol ), add 70.0 µL of DMSO to make a 10 mM stock solution).

  • Vortex the tube for 1-2 minutes until the powder is dissolved.

  • Visually inspect the solution. If any particulates are visible, sonicate the tube in a water bath for 5-10 minutes. The final solution should be clear.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

Objective: To dilute the this compound stock solution into an aqueous buffer while minimizing precipitation.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Desired sterile aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile polypropylene (B1209903) tubes

  • Vortex mixer

Procedure:

  • Determine the final concentration of this compound and the final percentage of DMSO required for your experiment.

  • Add the required volume of the aqueous buffer to a sterile tube.

  • While gently vortexing the aqueous buffer, add the required volume of the this compound stock solution drop-by-drop directly into the buffer. This is the most critical step. Do not add the buffer to the stock solution.

  • Continue to vortex for another 30 seconds after the addition is complete.

  • Visually inspect the final working solution for any signs of precipitation or cloudiness. If the solution is not clear, refer to the troubleshooting guide.

  • Use the freshly prepared working solution in your experiment immediately.

Visualizations

G Experimental Workflow: Solubilizing this compound cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Working Solution Preparation A Equilibrate this compound to Room Temperature B Add Anhydrous DMSO (e.g., to 10 mM) A->B C Vortex & Sonicate Until Clear B->C D Store Stock at -20°C/-80°C C->D G Drop-wise Addition of Stock Solution to Buffer D->G Use Aliquot E Add Aqueous Buffer to a New Tube F Gently Vortex Buffer E->F F->G H Use Freshly Prepared Solution Immediately G->H

Caption: Workflow for preparing this compound solutions.

G Troubleshooting this compound Precipitation start Precipitation Observed During Dilution? slow_down Add stock solution more slowly and drop-wise while vortexing. start->slow_down sonicate Briefly sonicate the final diluted solution (use ice to cool). slow_down->sonicate Issue Persists success Clear Solution slow_down->success Issue Resolved intermediate Prepare an intermediate dilution before the final dilution. sonicate->intermediate Issue Persists sonicate->success Issue Resolved lower_conc Lower the final desired concentration. intermediate->lower_conc Issue Persists intermediate->success Issue Resolved lower_conc->success fail Precipitation Persists lower_conc->fail

Caption: Decision tree for troubleshooting precipitation.

References

preventing aggregation of Luzopeptin A in experimental solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Luzopeptin A handling. This resource provides researchers, scientists, and drug development professionals with detailed guidance to prevent the aggregation of this compound in experimental solutions, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My this compound powder won't dissolve in my aqueous buffer. What should I do?

A1: this compound is a hydrophobic cyclic depsipeptide and has very low solubility in aqueous solutions.[1][2] The recommended method is to first dissolve the lyophilized powder in a minimal amount of a polar organic solvent, such as 100% Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution.[2][3] Once fully dissolved in DMSO, this stock can be slowly diluted into your aqueous buffer to the final working concentration.[3]

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer. Why did this happen and how can I fix it?

A2: This indicates that you have exceeded the solubility limit of this compound in the final aqueous solution. To fix this, you can try several strategies:

  • Lower the Final Concentration: The simplest solution is to prepare a more dilute working solution.

  • Slow, Dropwise Addition: When diluting the DMSO stock, add it very slowly (drop-by-drop) to the aqueous buffer while the buffer is being gently vortexed or stirred.[2][4] This avoids localized high concentrations that can trigger immediate precipitation.

  • Sonication: Brief sonication can help break up small aggregates and improve dissolution.[2][5] Use short bursts (e.g., 3 cycles of 10 seconds) and keep the sample on ice to prevent heating.[2][5]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The tolerance for DMSO is cell-line dependent. For most cell culture experiments, a final DMSO concentration of less than 1% (v/v) is recommended, with concentrations below 0.5% being ideal to avoid solvent-induced toxicity or artifacts.[2][3] It is crucial to always include a vehicle control (your final buffer containing the same percentage of DMSO without this compound) in your experiments.[2]

Q4: My this compound solution appears cloudy over time, even after it initially dissolved. How can I improve its stability?

A4: Cloudiness indicates time-dependent aggregation. To improve stability:

  • Storage: Store 100% DMSO stock solutions in single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2][6]

  • Fresh Preparation: Prepare aqueous working solutions fresh for each experiment and avoid storing them for extended periods.

  • Low-Binding Tubes: Use low-protein-binding microcentrifuge tubes to minimize loss of the peptide to tube surfaces.

  • Excipients: Consider adding solubility-enhancing excipients to your aqueous buffer. Low concentrations of non-ionic detergents (e.g., Tween-20, Polysorbate 80) or other agents like PEGylated phospholipids (B1166683) can help maintain solubility.[7][8]

Troubleshooting Guide: Aggregation Issues

This guide provides a systematic approach to diagnosing and resolving aggregation problems with this compound.

Problem Potential Cause Recommended Solution
Immediate Precipitation Exceeded solubility limit in the aqueous buffer.- Decrease the final concentration of this compound.- Ensure the DMSO stock is added slowly to a vortexing buffer solution.[4]
Cloudy Solution Incomplete initial dissolution or formation of small aggregates.- Use brief sonication on ice to aid dissolution.[5]- Filter the final solution through a 0.22 µm syringe filter (test for compound loss first).[6]
Precipitate Forms Over Time Compound is aggregating out of the solution due to instability.- Prepare working solutions fresh before each use.- Store DMSO stock solution in single-use aliquots at -80°C.[2]- Optimize the buffer pH; peptide solubility is often pH-dependent.[2]
Gelling of Solution Formation of extensive hydrogen bond networks at high concentrations.- Work at lower concentrations.- Consider adding chaotropic agents like 6 M Guanidine HCl or 8 M urea (B33335) to the buffer, but verify their compatibility with your assay.[3][4]

Data Presentation: Solubility & Additives

While specific quantitative data for this compound is limited, the following tables provide general guidance based on the behavior of hydrophobic peptides.

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventSolubilityRecommendation for Use
WaterVery Low / InsolubleNot recommended for initial dissolution.[2]
Aqueous Buffers (PBS, Tris)Very Low / InsolubleUse for dilution of organic stock solutions.[2]
DMSOHighRecommended solvent for preparing high-concentration stock solutions.[3][5]
DMF (Dimethylformamide)HighAn alternative to DMSO.[3]
Ethanol / MethanolModerateMay be used, but DMSO is generally more effective for highly hydrophobic peptides.[3]

Table 2: Common Solubility & Stability Enhancers

Additive ClassExampleTypical ConcentrationMechanism of Action
Non-ionic Detergents Tween® 20 / Polysorbate 200.01% - 0.1%Reduce hydrophobic interactions and surface tension.[8]
Osmolytes Glycerol, Sucrose5% - 20%Stabilize native protein/peptide structures.[8]
Polymers Polyethylene Glycol (PEG)1% - 10%Increase hydrophilicity and prevent self-association.[9]
Amino Acids Arginine / Glutamate50 - 500 mMBind to charged/hydrophobic regions to inhibit aggregation.[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a clear, high-concentration stock solution of this compound that can be stored and diluted for future experiments.

Materials:

  • Lyophilized this compound (MW: 1427.4 g/mol )[10]

  • Anhydrous or molecular biology grade DMSO

  • Sterile, low-protein-binding microcentrifuge tubes (amber or covered in foil)

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15 minutes before opening. This prevents moisture condensation inside the vial.[11]

  • Centrifugation: Briefly centrifuge the vial (e.g., 10,000 x g for 1 minute) to ensure all lyophilized powder is at the bottom of the tube.[11]

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass. For 1 mL of 10 mM solution, you would need 1.427 mg of this compound. Adjust calculations based on the amount you intend to prepare.

  • Dissolution: Carefully add the calculated volume of DMSO to the vial of this compound. For example, add 100 µL of DMSO to 1.427 mg of the compound.

  • Solubilization: Cap the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved.[2] Visually inspect the solution against a light source to confirm it is clear and free of particulates.

  • Aliquoting & Storage: To avoid repeated freeze-thaw cycles, immediately aliquot the stock solution into single-use volumes (e.g., 5-10 µL) in sterile, amber, low-binding microcentrifuge tubes.[1] Store the aliquots protected from light at -80°C for long-term stability.

Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer

Objective: To dilute the high-concentration DMSO stock into an aqueous buffer while minimizing precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Desired sterile aqueous buffer (e.g., PBS, Tris-HCl)

  • Sterile conical tube or microcentrifuge tube

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Thawing: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Buffer Preparation: Add the required volume of your aqueous buffer to a sterile tube. For example, to make 1 mL of a 10 µM solution, start with 999 µL of buffer.

  • Dilution: Set your vortex mixer to a medium speed (gentle, continuous mixing). While the buffer is vortexing, slowly add 1 µL of the 10 mM DMSO stock solution dropwise into the buffer.[2]

  • Inspection: Continue vortexing for another 30 seconds. Visually inspect the solution. If it remains clear, it is ready for use.

  • Troubleshooting (If Cloudy): If the solution appears cloudy or contains precipitate, place it in a sonicating water bath on ice. Apply 2-3 short bursts of sonication (10-15 seconds each), allowing the solution to cool for 1 minute between bursts.[5] Re-inspect the solution. If cloudiness persists, the concentration is likely too high for that specific buffer system.

Visualizations

TroubleshootingWorkflow Start Start: this compound Aggregation Observed Q1 Is this a new lyophilized stock? Start->Q1 A1_Yes Dissolve in 100% DMSO first Q1->A1_Yes Yes Q2 Did it precipitate during dilution into aqueous buffer? Q1->Q2 No A1_Yes->Q2 A2_Yes 1. Lower final concentration. 2. Add stock dropwise to vortexing buffer. 3. Use sonication on ice. Q2->A2_Yes Yes Q3 Did it precipitate during storage? Q2->Q3 No End Result: Clear, Stable Solution A2_Yes->End A3_Yes 1. Prepare fresh for each experiment. 2. Store DMSO stock in single-use aliquots at -80°C. 3. Consider adding stabilizers (e.g., 0.05% Tween-20). Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Troubleshooting workflow for this compound aggregation.

ExperimentalWorkflow cluster_stock Protocol 1: Stock Solution (10 mM in DMSO) cluster_working Protocol 2: Working Solution (Aqueous) P1_Start 1. Equilibrate & Centrifuge Lyophilized This compound P1_Dissolve 2. Dissolve in 100% DMSO P1_Start->P1_Dissolve P1_Vortex 3. Vortex until Completely Clear P1_Dissolve->P1_Vortex P1_Store 4. Aliquot & Store at -80°C P1_Vortex->P1_Store P2_Thaw 5. Thaw One Stock Aliquot P1_Store->P2_Thaw For each experiment P2_Dilute 6. Add Stock Dropwise to Vortexing Buffer P2_Thaw->P2_Dilute P2_Inspect 7. Inspect for Clarity P2_Dilute->P2_Inspect P2_End 8. Ready for Use P2_Inspect->P2_End

References

overcoming challenges in the purification of Luzopeptin A analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Luzopeptin A analogs. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for overcoming common challenges during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound analogs?

A1: The main challenges in purifying this compound analogs, which are complex cyclic depsipeptides, stem from their intricate structures. Key difficulties include:

  • Low Solubility: Luzopeptin analogs often exhibit limited solubility in aqueous solutions, which can complicate handling and chromatographic separations.[1]

  • Structural Instability: These molecules can be sensitive to pH and temperature extremes, potentially leading to degradation or isomerization during purification.[1]

  • Presence of Similar Impurities: Synthesized or fermented mixtures often contain structurally similar analogs and byproducts that are challenging to separate.[1]

  • Aggregation: Like many peptides, Luzopeptin analogs may be prone to aggregation, leading to low recovery rates and poor peak shapes during chromatography.[1]

  • Conformational Heterogeneity: Quinoxaline-containing peptides can exist as multiple conformers in solution, which may complicate chromatographic separation, leading to broad or multiple peaks.[2]

Q2: What is a general workflow for purifying this compound analogs?

A2: A typical purification workflow involves multiple stages to achieve high purity:

  • Crude Product Preparation: This involves either extraction from a fermentation broth or cleavage from a solid-phase synthesis resin.[1][3]

  • Initial Cleanup/Capture: Techniques like Solid-Phase Extraction (SPE) are used to concentrate the target analog and remove the bulk of impurities.[1]

  • Intermediate Purification (Optional): Ion-Exchange Chromatography (IEC) can be effective in separating impurities with different charge characteristics.[3]

  • Final Polishing: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and powerful method for achieving high purity of the final product.[1][3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound analogs.

Symptom Potential Cause Recommended Solution
Low Yield After Purification Aggregation of the analog. Dissolve the crude product in a small amount of a strong organic solvent like DMSO or DMF before diluting with the initial mobile phase for HPLC.[1]
Degradation during purification. Maintain a neutral or slightly acidic pH throughout the purification process and perform steps at reduced temperatures (e.g., 4°C) where possible.[1]
Poor solubility in the mobile phase. Optimize the mobile phase composition. For RP-HPLC, adjusting the percentage of organic solvent (e.g., acetonitrile) can improve solubility.
Poor Peak Shape in HPLC (Tailing or Broadening) Secondary interactions with the stationary phase. Add an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1% to the mobile phase to improve peak shape.[1]
Sample overload on the HPLC column. Reduce the amount of sample injected onto the column.[1] Perform a loading study to determine the optimal sample concentration.
The sample is not fully dissolved. Ensure the sample is completely dissolved before injection. Use of a stronger, compatible solvent for initial dissolution might be necessary.[1]
Co-elution of Impurities Similar hydrophobicity of the analog and impurities. Optimize the HPLC gradient. A shallower gradient can improve the resolution of closely eluting peaks.
Sub-optimal stationary phase. Experiment with different C18 columns from various manufacturers or consider a different stationary phase chemistry (e.g., C8 or phenyl-hexyl).
Multiple Peaks for a Single Analog Presence of conformers. Quinoxaline (B1680401) peptides can exist as interconverting conformers.[2] Altering the column temperature or the mobile phase composition may help in coalescing the peaks or improving their separation for individual collection.
On-column degradation. Ensure the mobile phase pH is within the stability range of the analog.

Quantitative Data

The following tables provide representative data for the purification of Luzopeptin C, a closely related analog, which can be used as a starting point for optimizing the purification of this compound analogs.

Table 1: Representative Analytical RP-HPLC Parameters for Luzopeptin C

ParameterValue
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm particle size)[4]
Mobile Phase A 0.1% (v/v) TFA in water[4]
Mobile Phase B 0.1% (v/v) TFA in acetonitrile[4]
Flow Rate 1.0 mL/min[4]
Column Temperature 30 °C[4]
Detection Wavelength 254 nm and 340 nm[4]
Injection Volume 10 µL[4]

Table 2: Representative Preparative RP-HPLC Gradient for Luzopeptin C

Time (minutes)% Mobile Phase B (Acetonitrile w/ 0.1% TFA)
020
4080
4595
5020

This is an example gradient and should be optimized for each specific analog.[1]

Table 3: Representative Purification Yields for a Multi-Step Peptide Purification

Purification StepPurityRecovery
Crude Product ~50-60%100%
Ion-Exchange Chromatography >85%~90%
Reversed-Phase HPLC >98%~90%

Note: These are typical values for a two-step purification of a therapeutic peptide and may vary for this compound analogs.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Crude this compound Analog

This protocol is for the initial cleanup and concentration of a this compound analog after cleavage from the solid-phase resin.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing with one column volume of methanol (B129727) followed by one column volume of water.

  • Sample Loading: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724)/water) and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 2-3 column volumes of a weak solvent (e.g., 20% acetonitrile/water) to remove polar impurities.[1]

  • Elution: Elute the this compound analog with a stronger solvent (e.g., 80% acetonitrile/water).[1]

  • Solvent Evaporation: Evaporate the solvent from the eluted fraction, typically using a rotary evaporator or lyophilizer.

Protocol 2: Ion-Exchange Chromatography (IEC)

This protocol is an optional intermediate purification step.

  • Sample Preparation: Dissolve the partially purified analog in a suitable starting buffer at a pH where the analog is charged and stable.

  • Column Equilibration: Equilibrate a cation or anion exchange column with the starting buffer. The choice of resin depends on the isoelectric point (pI) of the analog.

  • Sample Loading and Elution: Load the sample onto the column. Wash with the starting buffer to remove unbound impurities. Elute the bound molecules using a salt gradient (e.g., 0-1 M NaCl) or a pH gradient.[3]

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the target analog using analytical HPLC. Pool the fractions containing the purified compound.

Protocol 3: Preparative Reversed-Phase HPLC (RP-HPLC)

This is the final polishing step to achieve high purity.

  • Sample Preparation: Dissolve the product from the previous step in the initial mobile phase conditions for the HPLC run. Filter the sample through a 0.22 µm syringe filter before injection.[1]

  • HPLC System and Column: Use a preparative HPLC system equipped with a C18 column.

  • Mobile Phase and Gradient: A typical mobile phase consists of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).[3] Use a linear gradient, for example, from 20% to 80% acetonitrile over 30-40 minutes, to elute the analog.[1]

  • Fraction Collection: Collect fractions corresponding to the main peak of the target analog.

  • Purity Analysis: Analyze the collected fractions using an analytical HPLC method to assess purity.

  • Final Preparation: Pool the fractions that meet the desired purity level. Remove the organic solvent by rotary evaporation and lyophilize the remaining aqueous solution to obtain the purified this compound analog as a dry powder.[1]

Visualizations

Purification_Workflow cluster_synthesis Synthesis/Extraction cluster_purification Purification Steps cluster_analysis Analysis & Final Product Fermentation Fermentation Broth Extraction Solvent Extraction/ Cleavage Fermentation->Extraction SPPS Crude Synthetic Product SPPS->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Crude Extract IEC Ion-Exchange Chromatography (IEC) (Optional) SPE->IEC Concentrated Analog Prep_HPLC Preparative RP-HPLC SPE->Prep_HPLC Concentrated Analog IEC->Prep_HPLC Partially Purified Analysis Purity Analysis (Analytical HPLC) Prep_HPLC->Analysis Collected Fractions Lyophilization Lyophilization Analysis->Lyophilization Pure Fractions Final_Product Pure this compound Analog Lyophilization->Final_Product

Caption: General workflow for the purification of this compound analogs.

Troubleshooting_Logic Start Problem with HPLC Purification Poor_Peak_Shape Poor Peak Shape? Start->Poor_Peak_Shape Low_Resolution Low Resolution? Poor_Peak_Shape->Low_Resolution No Add_TFA Add 0.1% TFA to Mobile Phase Poor_Peak_Shape->Add_TFA Yes Low_Yield Low Yield? Low_Resolution->Low_Yield No Optimize_Gradient Optimize Gradient (shallower) Low_Resolution->Optimize_Gradient Yes Check_Aggregation Use DMSO/DMF for initial dissolution Low_Yield->Check_Aggregation Yes Reduce_Load Reduce Sample Load Add_TFA->Reduce_Load Check_Solubility Ensure Complete Sample Dissolution Reduce_Load->Check_Solubility Change_Column Try Different C18 Column Optimize_Gradient->Change_Column Adjust_Temp Adjust Column Temperature Change_Column->Adjust_Temp Optimize_pH_Temp Optimize pH and Temperature Check_Aggregation->Optimize_pH_Temp Check_Fractions Re-analyze collected fractions Optimize_pH_Temp->Check_Fractions

Caption: Troubleshooting decision tree for HPLC purification of this compound analogs.

References

common problems and solutions in DNA footprinting with Luzopeptin A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for DNA footprinting applications utilizing Luzopeptin (B1179268) A. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common problems and their solutions when using this potent bisintercalating agent.

Frequently Asked Questions (FAQs)

Q1: What is Luzopeptin A and how does it work in DNA footprinting?

This compound is a cyclic depsipeptide antibiotic that acts as a DNA bisintercalator.[1] In DNA footprinting, it binds to the minor groove of the DNA double helix, with a preference for regions rich in alternating adenine (B156593) (A) and thymine (B56734) (T) residues.[2][3] This binding protects the DNA from cleavage by agents like DNase I, creating a "footprint" on a sequencing gel. This footprint reveals the binding site of the molecule.[4]

Q2: What is the primary mechanism of this compound's interaction with DNA?

This compound possesses two planar quinoline (B57606) chromophores that insert themselves between DNA base pairs at two separate locations.[5] This bisintercalation causes significant distortion of the DNA structure and can lead to intramolecular cross-linking, which is observable as smearing of bands on a non-denaturing gel.[2][3]

Q3: How should I prepare and store this compound for my experiments?

Due to its low aqueous solubility, this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[6] It is recommended to store this stock solution at -20°C in the dark to prevent degradation.[6] When preparing working solutions, it is crucial to perform a step-wise dilution by slowly adding the aqueous buffer to the DMSO stock while vortexing to avoid precipitation.[7] The final DMSO concentration in the reaction should be kept low (ideally below 1%) to minimize its effect on the DNA structure and enzyme activity.[6][7]

Q4: What are the key differences between DNA footprinting with this compound and with a protein?

While the principle of protection from cleavage remains the same, there are key differences. This compound is a small molecule that intercalates into the DNA, whereas proteins typically bind to the major or minor groove without inserting into the helix. This can lead to different footprinting patterns. Also, the binding kinetics and the potential for non-specific interactions at high concentrations can differ significantly.

Troubleshooting Guides

Problem 1: No Footprint Observed

Possible Causes & Solutions

CauseRecommended Solution
Insufficient this compound Concentration The concentration of this compound may be too low to effectively protect the DNA. Increase the concentration of this compound in a stepwise manner. It is advisable to perform a titration experiment with a range of concentrations to determine the optimal level for your specific DNA sequence.[4]
Suboptimal Binding Conditions The binding of this compound to DNA can be influenced by buffer composition, ionic strength, and temperature. Ensure that the binding buffer conditions are appropriate. While specific optimal conditions for this compound are not extensively documented, a good starting point is a buffer containing Tris-HCl, KCl, and MgCl2. Consider optimizing the incubation time and temperature.
Degraded this compound This compound may have degraded due to improper storage or handling. Prepare a fresh stock solution from a reliable source. Always store the stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles.[7]
Incorrect DNA Probe Design The DNA probe may not contain a suitable binding site for this compound (i.e., lacking A-T rich regions). Analyze your DNA sequence for potential binding sites. If necessary, design a new probe with a sequence known to bind intercalating agents.
Problem 2: Smeared Bands on the Gel

Possible Causes & Solutions

CauseRecommended Solution
High this compound Concentration At high concentrations, this compound can cause significant DNA distortion and intramolecular cross-linking, leading to smearing on the gel.[2][3] Reduce the concentration of this compound. Perform a concentration titration to find a balance between clear footprints and minimal smearing.
DNA Degradation The DNA probe may be degraded due to nuclease contamination or improper handling. Use high-quality, nuclease-free reagents and sterile techniques during probe preparation and the footprinting reaction.
Inappropriate Gel Running Conditions Running the gel at too high a voltage or for an extended period can cause band diffusion and smearing.[8] Optimize the electrophoresis conditions. Running the gel at a lower voltage for a longer duration in a cold room can improve band resolution.
Precipitation of this compound-DNA Complex The complex may precipitate if the solubility limit is exceeded. Ensure that the final DMSO concentration is sufficient to keep this compound in solution and that the buffer conditions are optimal.[7]
Problem 3: Complete Protection of DNA (No Cleavage Ladder)

Possible Causes & Solutions

CauseRecommended Solution
Excessive this compound Concentration At moderate to high concentrations, this compound can protect the entire DNA fragment from DNase I cleavage, resulting in a single band at the top of the gel.[2][3] Significantly reduce the concentration of this compound. A titration with a broad range of dilutions is essential to find the narrow window of appropriate concentration.
Inactive DNase I The DNase I enzyme may be inactive due to improper storage or the presence of inhibitors in the reaction. Use a fresh aliquot of DNase I and ensure that the reaction buffer is free of inhibitors like EDTA.[9] It is also important to note that components of the this compound storage buffer (like DMSO) could potentially inhibit DNase I at high concentrations.
Incorrect DNase I Concentration The concentration of DNase I may be too low to produce a sufficient number of cleavages. Optimize the DNase I concentration by performing a titration experiment with the DNA probe alone before adding this compound. The goal is to achieve an average of one nick per DNA molecule.[10]
Problem 4: Altered Cleavage Pattern Outside the Footprint (Hypersensitive Sites)

Possible Causes & Solutions

CauseRecommended Solution
This compound-induced Conformational Changes The binding of this compound can induce conformational changes in the DNA flanking the binding site, making these regions more susceptible to DNase I cleavage.[2] This is an inherent property of the interaction and can provide additional information about the binding event. Note these hypersensitive sites as part of your results.
High DNase I Concentration Excessive DNase I can lead to non-specific cleavage and the appearance of artifactual bands. Re-optimize the DNase I concentration to ensure partial digestion.

Data Presentation

Table 1: General Experimental Parameters for DNA Footprinting

ParameterRecommended RangeKey Considerations
DNA Probe Length 100 - 400 bpEnsure the binding site is not too close to the labeled end.[9]
This compound Concentration Titrate from nM to low µM rangeHighly dependent on the specific DNA sequence and binding affinity.
DNase I Concentration Titrate to achieve ~1 nick/moleculeThe optimal concentration is critical for generating a clear ladder.[10]
Incubation Time (this compound + DNA) 15 - 60 minutesAllow sufficient time for equilibrium to be reached.
Incubation Temperature Room Temperature or 37°COptimize for the stability of the complex and enzyme activity.[9]
Final DMSO Concentration < 1% (v/v)High concentrations can affect DNA structure and enzyme activity.[6][7]

Experimental Protocols

A detailed DNase I footprinting protocol needs to be optimized for each specific DNA-ligand interaction. Below is a general methodology that can be adapted for use with this compound.

1. Preparation of End-Labeled DNA Probe:

  • A DNA fragment of interest (100-400 bp) is typically generated by PCR, with one of the primers being 5'-end-labeled with a radioactive (e.g., 32P) or fluorescent tag.[9]

  • Alternatively, a plasmid containing the target sequence can be digested with a restriction enzyme, end-labeled, and then digested with a second restriction enzyme to generate a singly labeled fragment.[10]

  • The labeled probe must be purified from unincorporated labels and primers, for example, by gel electrophoresis or column chromatography.[9]

2. Binding Reaction:

  • In a microcentrifuge tube, combine the end-labeled DNA probe with the desired concentration of this compound in a suitable binding buffer (e.g., Tris-HCl, KCl, MgCl2).[11]

  • Include a control reaction with no this compound.

  • Incubate the reaction mixture at the optimized temperature for the optimized time to allow the binding to reach equilibrium.[9]

3. DNase I Digestion:

  • Add a pre-determined optimal concentration of DNase I to the binding reaction.

  • Incubate for a short and precise period (e.g., 1-2 minutes) at room temperature.[10]

  • Stop the reaction by adding a stop solution containing EDTA and a denaturing agent (e.g., formamide).[9]

4. Analysis:

  • The DNA fragments are denatured by heating and then separated by size on a high-resolution denaturing polyacrylamide gel.[9]

  • The gel is then dried and exposed to X-ray film (for radioactive labels) or scanned (for fluorescent labels).

  • The footprint, a region of protection from DNase I cleavage, will appear as a gap in the ladder of bands in the lane containing this compound compared to the control lane.

Visualizations

experimental_workflow cluster_prep Probe Preparation cluster_binding Binding Reaction cluster_digestion Digestion cluster_analysis Analysis PCR PCR with Labeled Primer Purification Probe Purification PCR->Purification Incubation Incubate DNA with This compound Purification->Incubation DNaseI Add DNase I Incubation->DNaseI Stop Stop Reaction DNaseI->Stop PAGE Denaturing PAGE Stop->PAGE Imaging Autoradiography/ Fluorescence Scan PAGE->Imaging Analysis Identify Footprint Imaging->Analysis

Caption: Experimental workflow for DNA footprinting with this compound.

luzopeptin_mechanism cluster_dna DNA Double Helix cluster_luzopeptin This compound DNA_Strand_1 5'-A-T-A-T-G-C-A-T-3' DNA_Strand_2 3'-T-A-T-A-C-G-T-A-5' Luzo This compound Q1 Quinoline Chromophore 1 Q2 Quinoline Chromophore 2 Peptide Peptide Core Q1->DNA_Strand_1 Intercalation Q2->DNA_Strand_2 Intercalation Peptide->DNA_Strand_1 Minor Groove Binding troubleshooting_logic Start Start Footprinting Experiment Problem Problem Encountered? Start->Problem NoFootprint No Footprint Problem->NoFootprint Yes Smear Smeared Bands Problem->Smear Yes FullProtect Complete Protection Problem->FullProtect Yes Hypersensitive Hypersensitive Sites Problem->Hypersensitive Yes End Successful Footprint Problem->End No Solution1 Increase [Luzo A] Optimize Buffer NoFootprint->Solution1 Solution2 Decrease [Luzo A] Check DNA Integrity Smear->Solution2 Solution3 Decrease [Luzo A] Check DNase I Activity FullProtect->Solution3 Solution4 Note as Result Optimize [DNase I] Hypersensitive->Solution4

References

improving the stability of Luzopeptin A stock and working solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Luzopeptin A stock and working solutions. The following information is curated to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

Due to its low aqueous solubility, this compound should first be dissolved in an organic solvent.[1] Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for creating a concentrated stock solution.[1]

Q2: What is the recommended storage condition for this compound stock solutions?

This compound stock solutions in DMSO should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles.[1][2] These aliquots should be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.[1][2]

Q3: How long can I store this compound stock solutions?

Q4: How should I prepare working solutions of this compound?

It is highly recommended to prepare aqueous working solutions fresh before each experiment.[4] To prepare a working solution, dilute the DMSO stock solution with the desired aqueous buffer or cell culture medium. To avoid precipitation, it is crucial to add the stock solution to the aqueous buffer slowly while vortexing.[1] The final concentration of DMSO in the working solution should be kept to a minimum, ideally below 0.5% (v/v), to avoid solvent-induced artifacts in biological assays.[1][2]

Q5: My this compound working solution appears cloudy or has a precipitate. What should I do?

Cloudiness or precipitation indicates that the concentration of this compound exceeds its solubility limit in the aqueous buffer.[2] Consider the following troubleshooting steps:

  • Reduce the final concentration: Prepare a more dilute working solution.

  • Optimize the solvent concentration: While keeping the final DMSO concentration low is important, a slight increase (e.g., up to 1%) might be necessary for some experiments. However, always include a vehicle control with the same DMSO concentration.

  • Sonication: Brief sonication in a water bath can sometimes help to dissolve small aggregates.[1]

  • pH adjustment: The solubility of peptides can be pH-dependent.[1] Empirically testing a range of pH values for your buffer might identify a condition with better solubility.

Q6: What are the potential degradation pathways for this compound?

This compound is a cyclic depsipeptide, and like other peptides, it can be susceptible to chemical degradation. Potential degradation pathways include:

  • Hydrolysis: Cleavage of the peptide or ester bonds within the cyclic structure, which can be catalyzed by acidic or basic conditions.

  • Oxidation: Certain amino acid residues can be prone to oxidation.

  • Photodegradation: Exposure to light can potentially lead to degradation. It is advisable to protect solutions from light by using amber vials or covering tubes with foil.

Troubleshooting Guide: Instability of this compound Solutions

This guide provides a structured approach to troubleshooting common stability issues with this compound.

Issue 1: Loss of Biological Activity in Working Solution
Potential Cause Recommended Solution
Degradation in Aqueous Buffer Prepare working solutions fresh immediately before each experiment. Avoid storing aqueous solutions of this compound.[4]
Adsorption to Labware Use low-protein-binding microcentrifuge tubes and pipette tips.
Incorrect pH of Buffer The stability of peptides is often pH-dependent.[4][5] Ensure the pH of your buffer is within a stable range for your experiment and for this compound. For many peptides, a pH range of 5-7 is often a good starting point to minimize degradation.[5]
Repeated Freeze-Thaw Cycles Aliquot stock solutions to avoid multiple freeze-thaw cycles.[1][2]
Issue 2: Precipitate Formation in Stock or Working Solutions
Potential Cause Recommended Solution
Exceeded Solubility Limit Prepare a lower concentration of the solution. When preparing working solutions, add the DMSO stock drop-wise to the aqueous buffer while vortexing to facilitate mixing.[1]
Aggregation Brief sonication may help to break up aggregates.[1] Including a small amount of a non-ionic surfactant like Polysorbate 20 (Tween 20) in the working solution might help to prevent aggregation, but its compatibility with your specific assay must be verified.
Incorrect Solvent for Stock Ensure the initial stock solution is prepared in 100% high-purity DMSO.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, low-protein-binding microcentrifuge tubes (amber or covered with foil)

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve a 10 mM stock concentration.

  • Vortex the solution for 1-2 minutes until the peptide is completely dissolved. The solution should be clear.

  • Aliquot the stock solution into single-use volumes (e.g., 5-10 µL) in sterile, amber, low-protein-binding microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution

Materials:

  • This compound stock solution (from Protocol 1)

  • Desired aqueous buffer or cell culture medium (pre-warmed to the experimental temperature if necessary)

  • Sterile, low-protein-binding microcentrifuge tubes

Procedure:

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • While gently vortexing the aqueous buffer, slowly add the required volume of the this compound stock solution drop-by-drop to achieve the final desired working concentration.

  • Visually inspect the solution for any signs of precipitation.

  • Use the freshly prepared working solution immediately. Do not store aqueous solutions of this compound.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Formulation Solvent Storage Temperature Recommendations
Lyophilized Powder N/A-20°C or -80°CStore in a desiccator, protected from light.
Stock Solution Anhydrous DMSO-20°C or -80°CAliquot into single-use volumes to avoid freeze-thaw cycles. Use amber vials or protect from light.[4]
Working Solution Aqueous Buffer/MediumN/APrepare fresh immediately before use. Do not store.[4]

Visualizations

TroubleshootingWorkflow cluster_loss Loss of Activity cluster_precipitate Precipitation start Start: this compound Stability Issue issue Identify Issue: - Loss of Activity - Precipitation start->issue check_prep Was working solution prepared fresh? issue->check_prep Loss of Activity check_conc Is the concentration too high? issue->check_conc Precipitation prep_yes Yes check_prep->prep_yes prep_no No check_prep->prep_no check_storage Was stock solution stored correctly (aliquoted, -20/-80°C)? storage_yes Yes check_storage->storage_yes storage_no No check_storage->storage_no check_ph Is the buffer pH within the optimal range? ph_yes Yes check_ph->ph_yes ph_no No check_ph->ph_no prep_yes->check_storage solution_prep Action: Prepare fresh working solution. prep_no->solution_prep storage_yes->check_ph solution_storage Action: Review storage protocol. Use new aliquot. storage_no->solution_storage end Issue Resolved ph_yes->end solution_ph Action: Optimize buffer pH. ph_no->solution_ph solution_prep->end solution_storage->end solution_ph->end conc_yes Yes check_conc->conc_yes conc_no No check_conc->conc_no check_dmso Is the final DMSO concentration appropriate? dmso_yes Yes check_dmso->dmso_yes dmso_no No check_dmso->dmso_no check_mixing Was the stock added slowly with vortexing? mixing_yes Yes check_mixing->mixing_yes mixing_no No check_mixing->mixing_no solution_conc Action: Reduce concentration. conc_yes->solution_conc conc_no->check_dmso dmso_yes->check_mixing solution_dmso Action: Adjust DMSO concentration (include vehicle control). dmso_no->solution_dmso mixing_yes->end solution_mixing Action: Improve mixing technique during dilution. mixing_no->solution_mixing solution_conc->end solution_dmso->end solution_mixing->end

Caption: Troubleshooting workflow for this compound stability issues.

DegradationPathways cluster_degradation Potential Degradation Pathways luzopeptin This compound (Cyclic Depsipeptide) hydrolysis Hydrolysis (Acidic/Basic Conditions) luzopeptin->hydrolysis oxidation Oxidation luzopeptin->oxidation photodegradation Photodegradation (Light Exposure) luzopeptin->photodegradation degraded_products Inactive Products hydrolysis->degraded_products oxidation->degraded_products photodegradation->degraded_products

Caption: Potential degradation pathways for this compound.

References

optimizing reaction conditions for the enzymatic tailoring of Luzopeptin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the enzymatic tailoring of Luzopeptin A.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes involved in the tailoring of the this compound core?

A1: The primary tailoring of the this compound nonribosomal peptide core is performed by a multitasking cytochrome P450 enzyme, Luz26. This enzyme is responsible for critical oxidative modifications.[1][2] The biosynthesis of the precursor L-piperazic acid involves an L-ornithine N-hydroxylase (KtzI) and an N-N bond-forming enzyme (KtzT).[3] The core peptide itself is assembled by a Nonribosomal Peptide Synthetase (NRPS) assembly line.[3]

Q2: What is the specific function of the cytochrome P450 enzyme Luz26?

A2: Luz26 is a crucial tailoring enzyme that catalyzes four sequential oxidation reactions on the L-piperazic acid residues of the Luzopeptin precursor.[1][4] These modifications include both hydroxylation and a highly unusual carbon-nitrogen bond desaturation, which forms the hydrazone-bearing 4-OH-tetrahydropyridazine-3-carboxylic acid (Thp) subunits. These subunits are critical for the biological activity of this compound.[1][2]

Q3: What are the essential components for an in vitro reaction with Luz26?

A3: A successful in vitro reconstitution of the Luz26-catalyzed reaction requires the following components:

  • Purified Luz26 Enzyme: The cytochrome P450 enzyme.

  • Luzopeptin Precursor: The substrate molecule that will be tailored.

  • Redox Partner System: P450 enzymes require an electron transfer chain. This is typically reconstituted using a suitable reductase (e.g., spinach ferredoxin reductase) and a ferredoxin.

  • Cofactor: NADPH is the essential electron donor for the reductase.

  • Buffer System: A buffered solution to maintain optimal pH, such as Tris-HCl.

Q4: My Luz26 reaction is not working. What are the first things I should check?

A4: If you observe no product formation, start by verifying these critical parameters:

  • Component Integrity: Ensure all components, especially the enzyme and NADPH, have been stored correctly and have not degraded. Use fresh preparations of dithionite (B78146) if you are using it for spectral analysis.[5]

  • Cofactor Presence: Double-check that NADPH was added to the reaction mixture.

  • Redox Partner Activity: Confirm the activity of your ferredoxin and ferredoxin reductase system.

  • Oxygen Availability: P450-catalyzed reactions require molecular oxygen. Ensure adequate aeration during the reaction.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Recommended Solution
Suboptimal Reaction Conditions Optimize pH, temperature, and buffer components. Create a matrix of conditions to test. For example, vary the pH of the Tris-HCl buffer from 6.5 to 8.5 and the temperature from 25°C to 37°C.
Inactive Luz26 Enzyme Verify the purity and concentration of your purified Luz26. Perform a carbon monoxide (CO) difference spectrum assay to confirm the enzyme is correctly folded and active. A peak at 450 nm indicates active P450, while a peak at 420 nm suggests it is denatured.[5]
Degraded NADPH Cofactor Prepare fresh NADPH solutions immediately before setting up the reaction. Store NADPH stocks appropriately.
Inefficient Redox Partner Coupling Ensure the chosen ferredoxin and reductase are compatible with Luz26. Consider testing different redox partner systems. The ionic strength of the buffer can also affect reductase activity; an optimal concentration of potassium phosphate (B84403) (e.g., 0.3 M) has been shown to be effective for some systems.[5]
Presence of Inhibitors Ensure no common enzyme inhibitors like EDTA (>0.5 mM) or SDS (>0.2%) are present in your sample or buffers.[6] If contamination is suspected, consider buffer exchange or re-purification of the enzyme.
Substrate Limitation Increase the concentration of the Luzopeptin precursor substrate. Perform a substrate titration experiment to determine the Michaelis-Menten (Km) constant.
Issue 2: Formation of Unwanted Side Products
Possible Cause Recommended Solution
Incomplete Reaction HPLC analysis of your reaction may show the accumulation of hydroxylated intermediates but not the final desaturated product. This suggests the reaction is stalling. Increase the reaction time or the concentration of Luz26.
NRPS Mis-priming The NRPS assembly line may be incorporating incorrect amino acids or becoming stalled. This can be addressed by co-expressing a Type II Thioesterase (TEII), which can hydrolyze mis-acylated intermediates and regenerate the NRPS.
Substrate or Product Degradation The Luzopeptin precursor or the final product may be unstable under the reaction conditions. Analyze the stability of your compounds over time in the reaction buffer without the enzyme. Adjust pH or buffer components if degradation is observed.

Quantitative Data Summary

The following tables provide an example of how to structure quantitative data for optimizing the Luz26 reaction. Note: The values presented here are for illustrative purposes and should be determined experimentally.

Table 1: Effect of pH on this compound Tailoring

pHBuffer System (50 mM)Relative Yield (%)
6.5Tris-HCl45
7.0Tris-HCl78
7.5Tris-HCl100
8.0Tris-HCl85
8.5Tris-HCl60

Table 2: Effect of Temperature on this compound Tailoring

Temperature (°C)Relative Yield (%)
2055
2588
30100
3775
4230

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of His-tagged Luz26
  • Transformation: Transform E. coli BL21(DE3) cells with a plasmid containing the His-tagged luz26 gene.

  • Culture Growth: Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C. Use this to inoculate a larger volume of expression media.

  • Induction: Grow the culture at 37°C with shaking to an OD600 of 0.5-0.6. Induce protein expression by adding IPTG to a final concentration of 0.1 mM. To enhance heme biosynthesis for the P450 enzyme, supplement the culture with FeSO₄·7H₂O (100 mg/L) and δ-aminolevulinic acid (ALA) (17 mg/L).[7]

  • Incubation: Incubate the culture for an additional 6-8 hours at 30°C.[7]

  • Cell Harvest: Harvest the cells by centrifugation and store the pellet at -20°C.

  • Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Na₂HPO₄, 200 mM NaCl, pH 8.0) containing a protease inhibitor like PMSF. Lyse the cells by sonication.[7]

  • Purification: Clarify the lysate by centrifugation. Load the supernatant onto a Co²⁺ or Ni²⁺-charged immobilized metal affinity chromatography (IMAC) column.

  • Wash and Elution: Wash the column with lysis buffer containing a low concentration of imidazole (B134444) (e.g., 0.5 mM) to remove non-specifically bound proteins. Elute the His-tagged Luz26 using a linear gradient of imidazole (e.g., 0.5 mM to 250 mM).[7]

  • Verification: Analyze the purified fractions by SDS-PAGE for purity and perform a CO-difference spectrum assay to confirm the presence of active P450.

Protocol 2: In Vitro Reconstitution of Luz26 Activity
  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 50 mM Tris-HCl, pH 7.5

    • Purified Luz26 (e.g., 1-5 µM)

    • Luzopeptin precursor substrate (e.g., 50-100 µM)

    • Spinach ferredoxin (e.g., 10 µM)

    • Spinach ferredoxin reductase (e.g., 1 µM)

  • Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM.

  • Incubation: Incubate the reaction at 30°C for 1 hour with gentle shaking.

  • Quenching: Stop the reaction by adding an equal volume of a solvent like ice-cold acetonitrile (B52724) or methanol.

  • Analysis: Centrifuge the quenched reaction to pellet the precipitated protein. Analyze the supernatant for the presence of products and the consumption of substrate using HPLC or LC-MS.

Visualizations

experimental_workflow cluster_expression Protein Expression & Purification cluster_reaction In Vitro Reaction exp_start Transform E. coli with luz26 plasmid exp_growth Grow Culture to OD600 = 0.5-0.6 exp_start->exp_growth exp_induce Induce with IPTG + FeSO4/ALA exp_growth->exp_induce exp_harvest Harvest Cells exp_induce->exp_harvest exp_lyse Cell Lysis exp_harvest->exp_lyse exp_purify IMAC Purification exp_lyse->exp_purify exp_verify Verify Purity & Activity (SDS-PAGE, CO-Spectrum) exp_purify->exp_verify rxn_setup Prepare Reaction Mix: - Purified Luz26 - Substrate - Redox Partners exp_verify->rxn_setup Use Purified Enzyme rxn_start Initiate with NADPH rxn_setup->rxn_start rxn_incubate Incubate at 30°C rxn_start->rxn_incubate rxn_quench Quench Reaction rxn_incubate->rxn_quench rxn_analyze Analyze by HPLC/LC-MS rxn_quench->rxn_analyze

Caption: Workflow for Luz26 expression, purification, and in vitro reaction.

troubleshooting_flow start Low or No Product Yield check_reagents Are all reagents (Enzyme, NADPH, Substrate) active and fresh? start->check_reagents check_conditions Are reaction conditions (pH, Temp, Buffer) optimal? check_reagents->check_conditions Yes reprepare Prepare fresh reagents check_reagents->reprepare No check_p450_activity Is P450 enzyme active? (Perform CO-Spectrum) check_conditions->check_p450_activity Yes optimize Optimize reaction conditions (See Table 1 & 2) check_conditions->optimize No check_redox Is redox system functional and compatible? check_p450_activity->check_redox Yes repurify Re-purify enzyme or use new batch check_p450_activity->repurify No test_redox Test alternative redox partners check_redox->test_redox No success Problem Solved check_redox->success Yes reprepare->start optimize->start repurify->start test_redox->start

Caption: Logical troubleshooting flow for low/no product yield in Luz26 reactions.

References

Validation & Comparative

Unraveling the Cytotoxic Potency of Luzopeptins: A Comparative Analysis of Analogs A, B, and C

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the cytotoxic properties of the Luzopeptin family of cyclic depsipeptides, specifically focusing on Luzopeptin A, B, and C. Designed for researchers, scientists, and drug development professionals, this document delves into their differential activities, supported by available experimental data and detailed methodologies.

The Luzopeptins are potent antitumor antibiotics that function as DNA bisintercalating agents.[1] Their unique mechanism involves the insertion of their two quinoline (B57606) chromophores into the DNA double helix, leading to structural distortion and interference with cellular processes like DNA replication and transcription. This ultimately results in cell cycle arrest and apoptosis.[1]

Comparative Cytotoxicity Data

A distinct structure-activity relationship governs the cytotoxic potency of the Luzopeptin analogs. The presence of acetyl groups on the tetrahydropyridazine moieties is a critical determinant of their antitumor effects.[1] this compound, which is di-acetylated, is the most potent analog. The removal of one acetyl group to form Luzopeptin B leads to a substantial decrease in cytotoxicity, estimated to be 100 to 1000-fold less than this compound.[1] Luzopeptin C, lacking both acetyl groups, is considered to be virtually inactive as an antitumor agent.[1]

CompoundStructureRelative PotencyReported IC50 (L1210 Cell Line)
This compound Di-acetylatedMost Potent~200 pM (for a related analog)[1]
Luzopeptin B Mono-deacetylated100-1000x less potent than A[1]Not Available
Luzopeptin C Di-deacetylatedVirtually inactive[1]Not Available

Interestingly, the inactivity of Luzopeptin C is not due to a failure to bind to its molecular target.[2] Studies have indicated that Luzopeptin C is as effective, and perhaps slightly more so, than Luzopeptins A and B at intercalating into DNA and inducing intermolecular cross-links.[2] This suggests that the lack of cytotoxic activity is likely due to factors downstream of DNA binding, such as cellular uptake, efflux, or the inability to trigger the necessary signaling cascades for apoptosis.[2]

Experimental Protocols

The following is a representative protocol for determining the in vitro cytotoxicity of Luzopeptin analogs, based on standard methodologies for evaluating DNA intercalating agents.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound, B, and C against a selected cancer cell line (e.g., L1210, MCF-7, HeLa).[1]

Materials:

  • Cancer cell lines (e.g., L1210, MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound, B, and C

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a buffered solution)

  • 96-well plates

  • Microplate reader

Methodology: MTT Cell Viability Assay

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell concentration.

    • Seed the cells into 96-well plates at a density of approximately 5,000 cells per well in 100 µL of complete culture medium.[3]

    • Incubate the plates for 24 hours to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare serial dilutions of this compound, B, and C in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the various concentrations of the Luzopeptin analogs. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve the compounds) and an untreated control (medium only).

    • Incubate the plates for a predetermined period, typically 48 to 72 hours.[3]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.[3]

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.[3]

  • Solubilization:

    • Carefully remove the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[1]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[1][3]

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start culture Culture Cancer Cell Lines start->culture seed Seed Cells into 96-well Plates culture->seed prepare Prepare Serial Dilutions of Luzopeptins treat Treat Cells with Luzopeptin Analogs prepare->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read calculate Calculate % Viability read->calculate determine Determine IC50 Values calculate->determine end End determine->end

Caption: Experimental workflow for determining the IC50 of Luzopeptin analogs.

signaling_pathway cluster_entry Cellular Interaction cluster_dna_interaction DNA Interaction cluster_cellular_response Cellular Response luzopeptin Luzopeptin cell_membrane Cell Membrane luzopeptin->cell_membrane Cellular Uptake dna Nuclear DNA bisintercalation Bisintercalation & DNA Cross-linking dna->bisintercalation dna_damage DNA Structure Distortion bisintercalation->dna_damage replication_inhibition Inhibition of DNA Replication & Transcription dna_damage->replication_inhibition cell_cycle_arrest Cell Cycle Arrest replication_inhibition->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis end Cytotoxic Effect apoptosis->end Cell Death

Caption: Proposed mechanism of action for Luzopeptin-induced cytotoxicity.

References

A Researcher's Guide to Validating the Anti-HIV Activity of Luzopeptin A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for evaluating the anti-HIV activity of Luzopeptin A and similar compounds across various cell lines. While specific experimental data on this compound's anti-HIV efficacy is not extensively documented in publicly available literature, this guide outlines the established methodologies and data presentation standards necessary for a thorough investigation.

This compound, a potent cyclic depsipeptide, is recognized for its DNA bisintercalating properties. This mechanism, involving the insertion of its quinoline (B57606) chromophores between DNA base pairs, is believed to underlie its potential as an inhibitor of HIV-1 reverse transcriptase (RT). Unlike nucleoside reverse transcriptase inhibitors (NRTIs) or non-nucleoside reverse transcriptase inhibitors (NNRTIs), this compound's mode of action offers a different strategy for disrupting the viral life cycle. This guide details the experimental protocols required to quantify its antiviral efficacy and cytotoxicity, essential for determining its therapeutic potential.

Comparative Efficacy and Cytotoxicity of this compound

To rigorously assess the anti-HIV potential of this compound, it is crucial to determine its 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) in relevant cell lines. The EC50 value represents the concentration of the compound that inhibits 50% of viral replication, while the CC50 indicates the concentration that causes a 50% reduction in cell viability. The ratio of CC50 to EC50 provides the selectivity index (SI), a critical measure of a compound's therapeutic window.

Below is a template table illustrating how to present such comparative data. Note: The following data are hypothetical and for illustrative purposes only.

Cell LineCompoundEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
MT-4 This compound0.055.0100
Zidovudine (AZT)0.005>100>20000
Jurkat This compound0.128.570.8
Zidovudine (AZT)0.01>100>10000
TZM-bl This compound0.0812.0150
Zidovudine (AZT)0.008>100>12500

Experimental Protocols

Detailed methodologies are paramount for reproducible and reliable results. The following are standard protocols for determining the anti-HIV activity and cytotoxicity of a test compound like this compound.

Protocol 1: Determination of Anti-HIV Activity (EC50) using MT-4 Cells

This protocol utilizes the MT-4 human T-cell line, which is highly susceptible to HIV-1 infection and exhibits a pronounced cytopathic effect (CPE) upon infection.

  • Cell Preparation: Culture MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

  • Compound Dilution: Prepare a series of dilutions of this compound in culture medium. A broad concentration range (e.g., 0.001 µM to 10 µM) is recommended for initial experiments.

  • Infection: Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells/well. Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a multiplicity of infection (MOI) of 0.01.

  • Treatment: Immediately after infection, add the diluted this compound to the respective wells. Include wells with virus-infected, untreated cells (virus control) and uninfected, untreated cells (cell control).

  • Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

  • Quantification of Viral Replication: Assess the extent of viral replication by measuring a relevant endpoint. Common methods include:

    • MTT Assay for Cell Viability: The reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to formazan (B1609692) by viable cells can quantify the protective effect of the compound against HIV-induced cell death. Add MTT solution to each well, incubate for 4 hours, and then solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). Measure the absorbance at 570 nm.

    • p24 Antigen Capture ELISA: Measure the concentration of the HIV-1 p24 capsid protein in the cell culture supernatant using a commercial ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and using non-linear regression analysis.

Protocol 2: Determination of Cytotoxicity (CC50) using the MTT Assay

This protocol assesses the toxicity of this compound on the host cells in the absence of viral infection.

  • Cell Seeding: Seed uninfected MT-4, Jurkat, or TZM-bl cells in a 96-well plate at a density of 5 x 10^4 cells/well.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for the same duration as the anti-HIV activity assay (e.g., 4-5 days) at 37°C in a 5% CO2 incubator.

  • MTT Assay: Add MTT solution to each well, incubate for 4 hours, and then add a solubilization buffer. Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and using non-linear regression analysis.

Visualizing the Experimental Workflow and Mechanism

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for determining EC50 and the proposed mechanism of action for this compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis prep_cells Prepare Target Cells (e.g., MT-4, Jurkat) seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate prep_virus Prepare HIV-1 Stock infect_cells Infect Cells with HIV-1 prep_virus->infect_cells prep_drug Prepare Serial Dilutions of this compound add_drug Add this compound Dilutions prep_drug->add_drug seed_plate->infect_cells infect_cells->add_drug incubate Incubate for 4-5 Days add_drug->incubate measure Measure Endpoint (e.g., MTT, p24 ELISA) incubate->measure calculate Calculate % Inhibition measure->calculate determine_ec50 Determine EC50 calculate->determine_ec50

Caption: Workflow for Determining the Anti-HIV EC50 of this compound.

G cluster_virus HIV Life Cycle cluster_drug This compound Action viral_rna Viral RNA viral_dna Viral DNA viral_rna->viral_dna Reverse Transcription provirus Provirus (Integrated DNA) viral_dna->provirus Integration luzopeptin This compound dna_intercalation Binds to DNA Template luzopeptin->dna_intercalation rt_inhibition Inhibits Reverse Transcriptase Activity dna_intercalation->rt_inhibition Blocks Enzyme Procession

Caption: Proposed Mechanism of this compound in Inhibiting HIV Reverse Transcription.

A Comparative Analysis of Luzopeptin A and Echinomycin DNA Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the DNA binding properties of two potent antitumor antibiotics, Luzopeptin (B1179268) A and echinomycin (B1671085). Both belong to the quinoxaline (B1680401) family of cyclic depsipeptides and function as bis-intercalators, yet they exhibit distinct sequence specificities and thermodynamic profiles. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and includes visualizations to elucidate their mechanisms of action and experimental workflows.

I. Overview of Luzopeptin A and Echinomycin

This compound and echinomycin are structurally related antibiotics that bind to double-stranded DNA by inserting two quinoline (B57606) (for this compound) or quinoxaline (for echinomycin) chromophores into the DNA double helix. This bis-intercalation unwinds the DNA and inhibits crucial cellular processes like transcription and replication, leading to their cytotoxic effects. Despite their structural similarities, their DNA sequence recognition patterns differ significantly, which is a key aspect of this comparative analysis.

II. Quantitative Comparison of DNA Binding Properties

The following tables summarize the available quantitative and qualitative data on the DNA binding of this compound and echinomycin.

Table 1: Quantitative Binding Affinity and Thermodynamic Parameters

ParameterThis compoundEchinomycinReference
Binding Affinity (K) Not explicitly quantified, described as "very strong"5.0 x 10⁵ M⁻¹ (at 20°C)[1],[2][3][4]
Dissociation Constant (Kd) Not explicitly quantified2.24 ± 0.31 µM to 3.69 ± 0.32 µM (for various DNA duplexes)[5][6]
Gibbs Free Energy (ΔG°) Not available-7.6 kcal mol⁻¹ (at 20°C)[2][3][4]
Enthalpy (ΔH) Not available+3.8 kcal mol⁻¹ (at 20°C)[2][3][4]
Entropy (ΔS) Not available+38.9 cal mol⁻¹ K⁻¹ (at 20°C)[2][3][4]

Table 2: Qualitative Comparison of DNA Binding Characteristics

CharacteristicThis compoundEchinomycinReference
Binding Mode Bis-intercalationBis-intercalation[1][7],[8]
Preferred Binding Sequence Alternating A and T residuesCpG sequences[7][9],[10]
Binding Site Size Approximately 4 base pairs4 base pairs[1],[10]
Sequence Selectivity Little to no sequence selectivityHigh sequence specificity[1],[10]

III. Experimental Protocols

Detailed methodologies for key experiments used to characterize the DNA binding of this compound and echinomycin are provided below.

A. DNase I Footprinting

This technique is used to identify the specific DNA sequences where a ligand binds, by protecting the DNA from enzymatic cleavage by DNase I.

Protocol:

  • DNA Fragment Preparation:

    • Isolate a DNA fragment of interest (typically 100-300 bp) containing potential binding sites.

    • End-label one strand of the DNA fragment with a radioactive (e.g., ³²P) or fluorescent tag.

    • Purify the labeled DNA fragment.

  • Binding Reaction:

    • Incubate the end-labeled DNA fragment with varying concentrations of this compound or echinomycin in a suitable binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl₂).

    • Include a control reaction with no ligand.

    • Allow the binding reaction to equilibrate at an appropriate temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 30 minutes).

  • DNase I Digestion:

    • Add a freshly diluted solution of DNase I to each reaction mixture. The concentration of DNase I should be optimized to achieve partial digestion of the DNA in the control reaction.

    • Incubate for a short, defined period (e.g., 1-2 minutes) at room temperature.

  • Reaction Termination and DNA Purification:

    • Stop the digestion by adding a stop solution containing a chelating agent (e.g., EDTA) and a denaturant.

    • Purify the DNA fragments, typically by phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • Gel Electrophoresis and Analysis:

    • Resuspend the DNA pellets in a loading buffer containing a denaturant (e.g., formamide).

    • Separate the DNA fragments by size on a high-resolution denaturing polyacrylamide gel.

    • Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging.

    • The "footprint" appears as a region of protection from DNase I cleavage in the lanes containing the ligand, indicating the binding site.

B. Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to detect the formation of a complex between a DNA fragment and a binding ligand, based on the slower migration of the complex through a non-denaturing gel compared to the free DNA.

Protocol:

  • Probe Preparation:

    • Synthesize and anneal complementary oligonucleotides (typically 20-50 bp) containing the putative binding site for this compound or echinomycin.

    • Label the DNA probe with a radioactive or non-radioactive tag.

  • Binding Reaction:

    • Incubate the labeled DNA probe with varying concentrations of this compound or echinomycin in a binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

    • Include a control reaction with no ligand.

    • Allow the reaction to incubate at room temperature for 20-30 minutes.

  • Electrophoresis:

    • Load the samples onto a non-denaturing polyacrylamide or agarose (B213101) gel.

    • Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the complex.

  • Detection:

    • Visualize the bands by autoradiography, chemiluminescence, or fluorescence imaging.

    • A "shifted" band that migrates slower than the free probe indicates the formation of a DNA-ligand complex.

C. Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of binding interactions in real-time.

Protocol:

  • Sensor Chip Preparation:

    • Immobilize one of the binding partners (typically a biotinylated DNA oligonucleotide containing the binding site) onto a streptavidin-coated sensor chip.

  • Binding Analysis:

    • Inject a series of concentrations of the other binding partner (this compound or echinomycin) in a running buffer over the sensor surface.

    • Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the immobilized ligand. This is recorded as a sensorgram (response units vs. time).

    • After each injection, regenerate the sensor surface by injecting a solution that disrupts the binding interaction (e.g., a high salt buffer or a change in pH), preparing it for the next injection.

  • Data Analysis:

    • Analyze the sensorgrams to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ). The equilibrium binding constant (Kₐ) is the reciprocal of Kₑ.

IV. Visualizations

The following diagrams illustrate the DNA binding mechanisms, experimental workflows, and the logical flow of the comparative analysis.

DNA_Binding_Mechanisms cluster_luzopeptin This compound Binding cluster_echinomycin Echinomycin Binding luzo_dna 5'-A-T-A-T-3' 3'-T-A-T-A-5' luzo This compound luzo->luzo_dna:f0 Intercalates at A-T steps luzo->luzo_dna:f1 echo_dna 5'-C-G-C-G-3' 3'-G-C-G-C-5' echo Echinomycin echo->echo_dna:f0 Intercalates at C-G steps echo->echo_dna:f1 Experimental_Workflow cluster_footprinting DNase I Footprinting Workflow cluster_emsa EMSA Workflow cluster_spr SPR Workflow fp1 Prepare Labeled DNA Fragment fp2 Incubate DNA with This compound / Echinomycin fp1->fp2 fp3 Partial Digestion with DNase I fp2->fp3 fp4 Denaturing Gel Electrophoresis fp3->fp4 fp5 Visualize Footprint (Binding Site) fp4->fp5 em1 Prepare Labeled DNA Probe em2 Incubate Probe with This compound / Echinomycin em1->em2 em3 Non-denaturing Gel Electrophoresis em2->em3 em4 Detect Shifted Band (Complex Formation) em3->em4 spr1 Immobilize DNA on Sensor Chip spr2 Inject this compound / Echinomycin (Analyte) spr1->spr2 spr3 Monitor Binding in Real-time spr2->spr3 spr4 Analyze Sensorgram for Kinetics and Affinity spr3->spr4 Comparative_Analysis_Logic cluster_properties Binding Properties cluster_methods Experimental Methods start Comparative Analysis of This compound and Echinomycin affinity Binding Affinity (Kd) start->affinity specificity Sequence Specificity start->specificity thermodynamics Thermodynamics (ΔG, ΔH, ΔS) start->thermodynamics conclusion Conclusion: Distinct DNA Recognition Profiles affinity->conclusion specificity->conclusion thermodynamics->conclusion footprinting DNase I Footprinting footprinting->specificity emsa EMSA emsa->affinity spr SPR spr->affinity spr->thermodynamics

References

Cross-Validation of Luzopeptin A's Antitumor Effects In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the in vivo antitumor effects of Luzopeptin A, a potent DNA bisintercalating agent. Its performance is objectively compared with other DNA intercalating agents, Echinomycin and the widely used chemotherapeutic Doxorubicin, supported by experimental data from murine tumor models. Detailed experimental protocols and a visual representation of the underlying signaling pathway and experimental workflow are included to facilitate a deeper understanding of these compounds' preclinical efficacy.

Comparative Analysis of In Vivo Antitumor Activity

The in vivo antitumor efficacy of this compound and its comparators was evaluated in murine models of P388 leukemia and B16 melanoma. The primary endpoint for efficacy was the percentage increase in the median survival time of treated animals compared to untreated controls (T/C%), with a T/C% of ≥ 125% considered significant antitumor activity. An additional metric, the net log of tumor cell kill, was calculated to quantify the reduction in tumor burden.

Quantitative Data Summary

The following tables summarize the in vivo antitumor activity of this compound (BBM-928A), Echinomycin, and Doxorubicin against intraperitoneally implanted P388 leukemia and B16 melanoma in mice.

Table 1: Antitumor Activity Against P388 Leukemia

CompoundOptimal Dose (mg/kg/injection)ScheduleT/C (%)Net Log Cell Kill
This compound0.05Days 1-9 (i.p.)>4444.3
Echinomycin0.1Days 1-9 (i.p.)>4444.3
Doxorubicin2.7Day 1 (i.p.)200Not Reported

Table 2: Antitumor Activity Against B16 Melanoma

CompoundOptimal Dose (mg/kg/injection)ScheduleT/C (%)Net Log Cell Kill
This compound0.025Days 1-9 (i.p.)3504.2
Echinomycin0.2Days 1-9 (i.p.)1881.5
Doxorubicin8.1Day 1 (i.p.)178Not Reported

Data for this compound and Echinomycin are from the same comparative study, allowing for direct cross-validation. Data for Doxorubicin is from separate studies using the same tumor models and serves as a relevant clinical benchmark.

Experimental Protocols

The methodologies outlined below are based on the protocols utilized in the comparative in vivo studies of this compound and Echinomycin.

Murine Tumor Models and Drug Administration

1. Animal Model:

  • Male CDF1 mice were used for the P388 leukemia model.

  • Male BDF1 mice were used for the B16 melanoma model.

2. Tumor Implantation:

  • For the P388 leukemia model, mice were inoculated intraperitoneally (i.p.) with 10^6 P388 leukemia cells.

  • For the B16 melanoma model, mice were inoculated i.p. with 0.5 ml of a 10% tumor brei of B16 melanoma.

3. Drug Preparation and Administration:

  • This compound and Echinomycin were administered as suspensions in saline containing 0.2% Tween 80.

  • Doxorubicin was administered as a solution in sterile saline.

  • All drugs were administered intraperitoneally according to the schedules outlined in the data tables.

Efficacy Evaluation
  • Endpoint: The primary measure of antitumor efficacy was the median survival time of the treated and control groups.

  • Calculation of T/C%: The percentage of treated over control (T/C%) was calculated as: (Median survival time of treated group / Median survival time of control group) x 100.

  • Calculation of Net Log Cell Kill: This was calculated using the formula: (T-C) / (3.32 x Td) where T is the median survival time of the treated group, C is the median survival time of the control group, and Td is the tumor volume doubling time in days.

Mechanism of Action and Experimental Workflow

Signaling Pathway: DNA Bisintercalation and Apoptosis Induction

This compound, like other DNA bisintercalators, exerts its cytotoxic effects by inserting its planar aromatic chromophores between the base pairs of the DNA double helix. This distorts the DNA structure, leading to the inhibition of crucial cellular processes like DNA replication and transcription. This ultimately triggers a cascade of events leading to programmed cell death, or apoptosis.

G cluster_0 Cellular Environment cluster_1 Molecular Mechanism Luzopeptin_A This compound Cell_Membrane Cell Membrane Luzopeptin_A->Cell_Membrane Cellular Uptake DNA Nuclear DNA Cell_Membrane->DNA Nuclear Translocation DNA_Binding DNA Bisintercalation DNA->DNA_Binding Replication_Inhibition Inhibition of DNA Replication DNA_Binding->Replication_Inhibition Transcription_Inhibition Inhibition of Transcription DNA_Binding->Transcription_Inhibition Apoptosis Apoptosis Replication_Inhibition->Apoptosis Transcription_Inhibition->Apoptosis G start Start tumor_implantation Tumor Cell Implantation (P388 or B16) start->tumor_implantation randomization Randomization of Mice into Treatment Groups tumor_implantation->randomization treatment Drug Administration (this compound, Echinomycin, Doxorubicin, Control) randomization->treatment monitoring Daily Monitoring of Animal Health and Survival treatment->monitoring data_collection Record Date of Death for Each Mouse monitoring->data_collection analysis Data Analysis: - Calculate Median Survival Time - Calculate T/C % - Calculate Net Log Cell Kill data_collection->analysis end End analysis->end

Unraveling the Efficacy of Luzopeptin A: A Comparative Guide to DNA Intercalators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective anticancer agents is a continuous endeavor. Among the diverse classes of compounds targeting cellular proliferation, DNA intercalators remain a cornerstone of cancer chemotherapy. This guide provides an in-depth comparison of the efficacy of Luzopeptin A, a potent antitumor antibiotic, with other well-established DNA intercalators, namely Doxorubicin, Actinomycin (B1170597) D, and Echinomycin (B1671085). By presenting available experimental data, detailed methodologies, and visualizing key cellular pathways, this document aims to offer an objective assessment to inform future research and drug development strategies.

DNA intercalators are molecules that insert themselves between the base pairs of the DNA double helix, leading to structural distortions that interfere with critical cellular processes such as DNA replication and transcription, ultimately inducing cell death.[1][2][3] this compound, a member of the quinoxaline (B1680401) family of antibiotics, distinguishes itself as a high-affinity bisintercalator, meaning it possesses two planar quinoline (B57606) chromophores that simultaneously insert into the DNA helix.[4] This unique mechanism of action contributes to its remarkable potency.

Comparative Cytotoxicity: A Quantitative Overview

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the cytotoxic potential of a compound. While a direct head-to-head comparison of this compound with other intercalators across a wide range of cell lines under identical experimental conditions is limited in publicly available literature, the existing data underscores the exceptional potency of this compound.

A study on a compound closely related to this compound reported an IC50 value of approximately 200 pM in the L1210 murine leukemia cell line, highlighting its sub-nanomolar efficacy.[5] The cytotoxic potency of the Luzopeptin family is intrinsically linked to the acetylation of their tetrahydropyridazine moieties. This compound, being di-acetylated, is the most potent analog. The mono-deacetylated Luzopeptin B is 100 to 1000-fold less potent, while the di-deacetylated Luzopeptin C is considered virtually inactive as an antitumor agent, despite its ability to intercalate into DNA.[5] This suggests that the acetyl groups are crucial for cellular processes downstream of DNA binding.

For comparison, the IC50 values for Doxorubicin, Actinomycin D, and Echinomycin are presented in the table below. It is important to note that these values are compiled from various studies with differing experimental parameters, such as incubation times, which can influence the results.

IntercalatorCell LineIC50 ValueIncubation Time (hours)
This compound (related analog) L1210 (Murine Leukemia)~200 pMNot Specified
Doxorubicin HeLa (Cervical Cancer)1.00 µM48
A549 (Lung Cancer)1.50 µM48
PC3 (Prostate Cancer)8.00 µM48
MCF-7 (Breast Cancer)2.50 µM24
Actinomycin D U251 (Glioma)0.028 µg/ml72
HCT-116 (Colon Cancer)0.55 µg/ml72
MCF-7 (Breast Cancer)0.09 µg/ml72
A2780 (Ovarian Cancer)0.0017 µMNot Specified
Echinomycin U-87 MG (Glioblastoma)0.5 nMNot Specified

DNA Binding Affinity: A Comparison of Intercalation Strength

IntercalatorDNA Binding Constant (K)Method
This compound High Affinity (Bisintercalator)Not Quantified
Doxorubicin 0.13 to 0.16 x 10⁶ M⁻¹Optical Method
Actinomycin D up to 6.4 x 10⁶ M⁻¹ (sequence dependent)Footprinting
Echinomycin 5.0 x 10⁵ M⁻¹Differential Scanning Calorimetry & UV Thermal Denaturation

Mechanisms of Action and Induced Signaling Pathways

While all four compounds act as DNA intercalators, their downstream cellular effects are mediated through distinct signaling pathways, ultimately leading to apoptosis.

This compound , as a bisintercalator, can induce both intramolecular and intermolecular cross-linking of DNA.[6] This extensive DNA damage is a potent trigger for apoptotic cell death, although the specific signaling cascade initiated by this compound is not as extensively characterized as for the other compounds.

Doxorubicin induces apoptosis through multiple mechanisms. It inhibits topoisomerase II, leading to DNA double-strand breaks.[7] This DNA damage activates the p53 tumor suppressor protein, which in turn upregulates pro-apoptotic proteins like PUMA and Bax.[8] Doxorubicin also generates reactive oxygen species (ROS), which can induce mitochondrial dysfunction and the release of cytochrome c, a key event in the intrinsic apoptotic pathway.[7]

Doxorubicin_Apoptosis_Pathway Doxorubicin Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS p53 p53 Activation DNA->p53 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria PUMA_Bax PUMA / Bax Upregulation p53->PUMA_Bax Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c PUMA_Bax->Mitochondria Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Doxorubicin-induced apoptotic signaling pathway.

Actinomycin D is a potent inhibitor of transcription by RNA polymerase.[9] This leads to a rapid depletion of short-lived anti-apoptotic proteins, such as Mcl-1.[10] The resulting imbalance between pro- and anti-apoptotic proteins of the Bcl-2 family triggers the intrinsic apoptotic pathway. In some cellular contexts, Actinomycin D can also activate the extrinsic pathway of apoptosis.[9]

ActinomycinD_Apoptosis_Pathway ActinomycinD Actinomycin D Transcription_Inhibition Transcription Inhibition ActinomycinD->Transcription_Inhibition Mcl1_Downregulation Mcl-1 Downregulation Transcription_Inhibition->Mcl1_Downregulation Bcl2_Family_Imbalance Bcl-2 Family Imbalance Mcl1_Downregulation->Bcl2_Family_Imbalance Mitochondria Mitochondrial Perturbation Bcl2_Family_Imbalance->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Actinomycin D-induced apoptotic signaling pathway.

Echinomycin , another bisintercalator, induces apoptosis through the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically involving ERK.[1][11] This signaling cascade, in conjunction with the release of cytochrome c from the mitochondria, leads to the activation of caspase-3 and subsequent apoptosis.[1]

Echinomycin_Apoptosis_Pathway Echinomycin Echinomycin DNA_Binding DNA Bisintercalation Echinomycin->DNA_Binding MAPK_Activation MAPK (ERK) Activation DNA_Binding->MAPK_Activation Mitochondria Mitochondrial Perturbation DNA_Binding->Mitochondria Caspase3 Caspase-3 Activation MAPK_Activation->Caspase3 Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Echinomycin-induced apoptotic signaling pathway.

Experimental Protocols

To ensure the reproducibility and comparability of experimental data, detailed and standardized protocols are essential. Below are representative methodologies for key assays used to evaluate the efficacy of DNA intercalators.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow Cell_Seeding 1. Seed cells in a 96-well plate Compound_Treatment 2. Treat cells with varying concentrations of intercalator Cell_Seeding->Compound_Treatment Incubation 3. Incubate for a defined period (e.g., 48-72h) Compound_Treatment->Incubation MTT_Addition 4. Add MTT reagent to each well Incubation->MTT_Addition Formazan_Formation 5. Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization 6. Add solubilization buffer to dissolve formazan Formazan_Formation->Solubilization Absorbance_Reading 7. Read absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis 8. Calculate IC50 values Absorbance_Reading->Data_Analysis FID_Assay_Workflow cluster_workflow Fluorescence Intercalator Displacement Assay Workflow Prepare_DNA_EtBr 1. Prepare a solution of DNA and Ethidium Bromide Measure_Initial_Fluorescence 2. Measure the initial fluorescence Prepare_DNA_EtBr->Measure_Initial_Fluorescence Add_Test_Compound 3. Add increasing concentrations of the test intercalator Measure_Initial_Fluorescence->Add_Test_Compound Measure_Fluorescence_Quenching 4. Measure the decrease in fluorescence Add_Test_Compound->Measure_Fluorescence_Quenching Calculate_Binding_Affinity 5. Determine the binding constant (K) Measure_Fluorescence_Quenching->Calculate_Binding_Affinity

References

Validating Luzopeptin A as a Tool for Studying DNA Topology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of DNA topology, the higher-order three-dimensional structure of DNA, is fundamental to understanding a myriad of cellular processes, from replication and transcription to recombination and repair. The manipulation and analysis of DNA topology often rely on small molecules that interact with DNA in specific ways. Among these, DNA intercalators and bisintercalators are invaluable tools. This guide provides a comprehensive validation of Luzopeptin (B1179268) A as a tool for studying DNA topology, offering an objective comparison with other commonly used alternatives, supported by experimental data and detailed protocols.

Introduction to Luzopeptin A and DNA Topology Tools

This compound is a potent antitumor antibiotic that belongs to the quinoxaline (B1680401) family of cyclic depsipeptides. Its mechanism of action involves the simultaneous insertion of its two quinoline (B57606) chromophores between the base pairs of the DNA double helix, a process known as bisintercalation.[1] This mode of binding induces significant structural changes in the DNA, making this compound a valuable tool for probing and manipulating DNA topology.[1]

The study of DNA topology employs a variety of tools, each with its own advantages and limitations. These can be broadly categorized as:

  • Monointercalators: Molecules that insert a single planar group between DNA base pairs (e.g., Ethidium (B1194527) Bromide).

  • Bisintercalators: Molecules with two intercalating moieties connected by a linker, allowing for a more stable and complex interaction with DNA (e.g., Echinomycin (B1671085), other Luzopeptins).

  • Minor Groove Binders: Compounds that bind to the minor groove of the DNA helix.

  • DNA Cross-linking Agents: Agents that form covalent bonds between DNA strands (e.g., Psoralens upon UV activation).[2]

  • Biophysical Techniques: Methods that directly visualize or measure the physical properties of DNA, such as Atomic Force Microscopy (AFM) and gel electrophoresis.

This guide will focus on comparing this compound with other intercalating agents, highlighting its unique properties and applications in the context of DNA topology research.

Comparative Analysis of DNA Topology Tools

The efficacy of a tool for studying DNA topology can be assessed based on several quantitative parameters, including its binding affinity (binding constant, Kb), its effect on DNA structure (unwinding angle), and its sequence selectivity. The following tables summarize the available quantitative data for this compound and its alternatives.

CompoundTypeBinding Constant (Kb) (M⁻¹)Unwinding Angle (°)Sequence SelectivityReference(s)
This compound BisintercalatorStrong binding, specific constant not consistently reportedNot explicitly quantified, but induces significant unwindingPrefers alternating A-T residues, but can bind other sites[1]
Echinomycin Bisintercalator~5.0 x 10⁵ - 1.7 x 10⁶~48° (almost twice that of ethidium at low ionic strength)Prefers CpG steps[3][4][5]
Ethidium Bromide Monointercalator~1.9 x 10⁵~26°Generally considered non-specific[6][7]
Psoralen (TMP) Intercalator/Cross-linkerK_D ~10⁻⁴ MInduces unwinding, angle not typically reported as a primary metricIntercalates at 5'-TA/AT sites[2][8]
Acridine (B1665455) Derivatives Monointercalator1.74 x 10⁴ - 1.0 x 10⁶~17° (for 9-aminoacridine (B1665356) and quinacrine)Varies with derivative[9][10]

Table 1: Quantitative Comparison of DNA Intercalators. This table provides a summary of key quantitative parameters for this compound and other commonly used DNA intercalators. The binding constant (Kb) is a measure of the affinity of the compound for DNA, while the unwinding angle indicates the degree to which the DNA helix is untwisted upon binding.

Key Experimental Methodologies

The validation of this compound and the comparison with its alternatives rely on a set of established experimental techniques. Detailed protocols for three key methods are provided below.

DNase I Footprinting

DNase I footprinting is used to determine the specific DNA sequence where a ligand binds. The principle is that the bound ligand protects the DNA from cleavage by the DNase I enzyme.

Experimental Protocol:

  • Probe Preparation: A DNA fragment of interest is labeled at one end with a radioactive or fluorescent tag.

  • Binding Reaction: The labeled DNA probe is incubated with varying concentrations of the ligand (e.g., this compound) to allow for binding. A control reaction without the ligand is also prepared.

  • DNase I Digestion: A limited amount of DNase I is added to each reaction to randomly cleave the DNA backbone. The reaction is stopped after a short incubation.

  • Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution polyacrylamide gel.

  • Analysis: The gel is autoradiographed or imaged. The region where the ligand is bound will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to the control lane.[11][12][13][14][15]

Two-Dimensional (2D) Gel Electrophoresis of DNA Topoisomers

This technique is powerful for separating and analyzing different topological forms of circular DNA (e.g., supercoiled, relaxed, and knotted).

Experimental Protocol:

  • First Dimension: A mixture of DNA topoisomers is electrophoresed through an agarose (B213101) gel under standard conditions. This separates the topoisomers based on their compactness, with more supercoiled forms migrating faster.

  • Intercalator Incubation: The entire gel is soaked in a buffer containing a DNA intercalator, such as chloroquine. The intercalator unwinds the DNA, which changes the supercoiling and therefore the shape and mobility of the topoisomers.

  • Second Dimension: The gel is rotated 90 degrees, and electrophoresis is performed in a direction perpendicular to the first dimension in the presence of the intercalator.

  • Analysis: The DNA is visualized by staining. The resulting 2D pattern allows for the clear separation and identification of different topoisomers. For instance, negatively supercoiled DNA will become relaxed or even positively supercoiled in the presence of the intercalator, altering its migration in the second dimension.[16][17][18][19][20]

Atomic Force Microscopy (AFM)

AFM provides direct visualization of individual DNA molecules and their complexes with ligands, allowing for the observation of changes in DNA topology.

Experimental Protocol:

  • Sample Preparation: A solution containing DNA and the ligand of interest is prepared in an appropriate buffer.

  • Surface Adsorption: A small volume of the sample solution is deposited onto a flat substrate, typically freshly cleaved mica. The DNA molecules are allowed to adsorb to the surface.

  • Imaging: The AFM tip scans the surface, and the interactions between the tip and the sample are used to generate a high-resolution topographical image of the DNA molecules.

  • Analysis: The images can reveal changes in DNA length, conformation (e.g., supercoiling, looping), and the formation of intermolecular cross-links induced by the ligand.[21][22][23][24][25]

Visualizing the Mechanisms and Workflows

To better understand the concepts and procedures discussed, the following diagrams illustrate key processes.

cluster_intercalation Mechanism of Bisintercalation DNA_unbound Double-stranded DNA DNA_bound DNA-Luzopeptin Complex (Bisintercalated) DNA_unbound->DNA_bound Binding Luzopeptin This compound Luzopeptin->DNA_bound start Start: Labeled DNA Fragment + Ligand (this compound) binding Incubate for Binding start->binding digestion Limited DNase I Digestion binding->digestion separation Denaturing Polyacrylamide Gel Electrophoresis digestion->separation analysis Autoradiography/Imaging (Identify Footprint) separation->analysis start Start: Mixture of DNA Topoisomers dim1 1st Dimension Electrophoresis start->dim1 incubation Soak Gel in Intercalator (e.g., Chloroquine) dim1->incubation dim2 2nd Dimension Electrophoresis (90° rotation) incubation->dim2 analysis Stain and Visualize 2D Pattern dim2->analysis

References

Unraveling the Sequence Specificity of Luzopeptin A: A Comparative Guide to DNA Bis-Intercalator Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the precise mechanism of DNA-binding agents is paramount. Luzopeptin (B1179268) A, a potent antitumor antibiotic, exerts its cytotoxic effects by binding to DNA. This guide provides a comparative analysis of Luzopeptin A's DNA binding sequence specificity, supported by experimental data and detailed protocols, to aid in the evaluation and development of DNA-targeted therapies.

This compound belongs to the quinoxaline (B1680401) family of antibiotics and functions as a bis-intercalator, inserting two of its planar quinoline (B57606) chromophores into the DNA double helix. This action can induce both intramolecular and intermolecular cross-linking of DNA, effectively disrupting critical cellular processes like replication and transcription, ultimately leading to apoptosis.

Comparative Analysis of DNA Binding Specificity

While a potent DNA binding agent, this compound exhibits a nuanced sequence preference. Experimental evidence from DNAse I and micrococcal nuclease footprinting assays suggests a preference for regions rich in alternating adenine (B156593) (A) and thymine (B56734) (T) residues.[1][2] However, a definitive consensus sequence has not been identified, and some studies suggest that this compound displays little to no strict sequence selectivity, binding strongly to various DNA sequences.[3] The binding of this compound is known to be tight, potentially involving covalent interactions with DNA.[1][2]

A key comparator for understanding this compound's specificity is echinomycin (B1671085) , another well-characterized DNA bis-intercalator. In stark contrast to this compound, echinomycin shows a clear preference for GC-rich sequences, particularly the 5'-CpG-3' step.[1][2] This difference in sequence preference highlights the subtle structural variations between these molecules that dictate their interaction with DNA. Another related compound, TANDEM , prefers the 5'-TpA-3' step.

The following table summarizes the known DNA binding characteristics of this compound and its alternatives.

FeatureThis compoundEchinomycinTANDEM
Binding Mechanism Bis-intercalationBis-intercalationBis-intercalation
Preferred Sequence Alternating A-T rich regions (weak preference)GC-rich regions (specifically 5'-CpG-3')5'-TpA-3'
Binding Site Size Approximately 4 base pairs[3]Approximately 4 base pairsNot definitively reported
Binding Affinity (Kd) Not explicitly reported, but described as "very strong" binding[3]~2 µM (K = 5.0 x 10^5 M-1)[4]Not reported

Correlation with Cytotoxic Activity

The DNA binding characteristics of these compounds correlate with their cytotoxic effects. This compound is an exceptionally potent cytotoxic agent. While a precise IC50 value for this compound is not widely published, a closely related analog demonstrated an IC50 of approximately 200 pM in the L1210 cell line.[5] The degree of acetylation on the Luzopeptin molecule is critical for its activity, with the di-deacetylated Luzopeptin C being virtually inactive.[5]

Echinomycin also exhibits potent anticancer activity, with reported IC50 values in the nanomolar range against various cancer cell lines, for instance, 31.6 nM in the HCT116 MMR-deficient colorectal cancer cell line.[6]

CompoundCell LineIC50
This compound (related analog) L1210 (Leukemia)~200 pM[5]
Echinomycin HCT116 (Colon Cancer, MMR-deficient)31.6 nM[6]
Echinomycin U251-HRE (Glioblastoma)1.2 nM (EC50 for inhibiting hypoxic induction)[7]
Echinomycin Cancer Stem Cells29.4 pM[7]

Experimental Protocols

The sequence specificity and binding affinity of small molecules like this compound are primarily determined using techniques such as DNAse I footprinting and electrophoretic mobility shift assays (EMSA).

DNAse I Footprinting

This technique identifies the DNA binding site of a ligand by protecting the DNA from enzymatic cleavage by DNAse I.

DNAse_I_Footprinting_Workflow cluster_prep DNA Probe Preparation cluster_binding Binding Reaction cluster_digestion Enzymatic Digestion cluster_analysis Analysis DNA DNA Fragment of Interest Label End-labeling with 32P DNA->Label Purify Purification of Labeled Probe Label->Purify Probe Labeled DNA Probe Purify->Probe Incubate Incubation to Allow Binding Probe->Incubate Luzopeptin This compound Luzopeptin->Incubate Complex DNA-Luzopeptin A Complex Incubate->Complex DNAseI Add DNAse I (Limited Digestion) Complex->DNAseI Cleavage Cleavage of Unbound DNA DNAseI->Cleavage Fragments Cleaved DNA Fragments Cleavage->Fragments PAGE Denaturing Polyacrylamide Gel Electrophoresis Fragments->PAGE Autorad Autoradiography PAGE->Autorad Footprint Identification of 'Footprint' (Protected Region) Autorad->Footprint

DNAse I Footprinting Experimental Workflow

Methodology:

  • DNA Probe Preparation: A DNA fragment containing the putative binding site is labeled at one end, typically with 32P.

  • Binding Reaction: The labeled DNA probe is incubated with varying concentrations of this compound to allow for complex formation.

  • DNAse I Digestion: A limited amount of DNAse I is added to the reaction. The enzyme will cleave the DNA at sites not protected by the bound ligand.

  • Gel Electrophoresis: The DNA fragments are separated by size on a denaturing polyacrylamide gel.

  • Autoradiography: The gel is exposed to X-ray film. The region where this compound was bound will appear as a "footprint," a gap in the ladder of DNA fragments, as it was protected from cleavage.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to detect DNA-ligand interactions based on the principle that a DNA-ligand complex will migrate more slowly through a non-denaturing gel than the free DNA.

EMSA_Workflow cluster_prep Probe Preparation cluster_binding Binding Reaction cluster_analysis Analysis Oligo Oligonucleotide with Binding Site Label End-labeling (e.g., 32P, Biotin, or Fluorescent Dye) Oligo->Label Anneal Annealing to form dsDNA Probe Label->Anneal Probe Labeled dsDNA Probe Anneal->Probe Incubate Incubation in Binding Buffer Probe->Incubate Luzopeptin This compound Luzopeptin->Incubate Reaction Binding Reaction Mixture Incubate->Reaction PAGE Non-denaturing Polyacrylamide Gel Electrophoresis Reaction->PAGE Detection Detection (Autoradiography, Chemiluminescence, or Fluorescence) PAGE->Detection Shift Observation of Shifted Band (Complex) vs. Free Probe Detection->Shift

Electrophoretic Mobility Shift Assay (EMSA) Workflow

Methodology:

  • Probe Preparation: A short double-stranded DNA oligonucleotide containing the potential binding site is labeled.

  • Binding Reaction: The labeled probe is incubated with this compound in a suitable binding buffer.

  • Electrophoresis: The reaction mixture is run on a non-denaturing polyacrylamide gel.

  • Detection: The positions of the labeled DNA are visualized. The formation of a DNA-Luzopeptin A complex is indicated by a band that has shifted, or moved more slowly, compared to the band of the free, unbound DNA probe.

Cellular Signaling and Downstream Effects

The primary mechanism of action for DNA bis-intercalators like this compound is the direct interference with DNA replication and transcription. This disruption leads to the accumulation of DNA strand breaks and stalled replication forks, which in turn activates cellular DNA damage response (DDR) pathways. While not directly modulating a specific signaling cascade in the way a receptor agonist might, the cellular response to this compound-induced DNA damage is a complex signaling network.

Cellular_Response_Pathway cluster_drug_action Drug Action cluster_cellular_disruption Cellular Disruption cluster_damage_response DNA Damage Response cluster_cell_fate Cell Fate LuzopeptinA This compound DNA_Binding DNA Bis-intercalation & Cross-linking LuzopeptinA->DNA_Binding Rep_Inhibition Inhibition of Replication DNA_Binding->Rep_Inhibition Trans_Inhibition Inhibition of Transcription DNA_Binding->Trans_Inhibition DNA_Damage DNA Strand Breaks Rep_Inhibition->DNA_Damage Apoptosis Apoptosis Trans_Inhibition->Apoptosis DDR_Activation Activation of DDR Pathways (e.g., ATM/ATR) DNA_Damage->DDR_Activation Cell_Cycle_Arrest Cell Cycle Arrest DDR_Activation->Cell_Cycle_Arrest DDR_Activation->Apoptosis

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Luzopeptin A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Luzopeptin A is paramount. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, operational plans, and disposal protocols to ensure the safety of laboratory personnel and the integrity of research.

Personal Protective Equipment (PPE)

Due to the cytotoxic nature of this compound, a comprehensive PPE protocol is mandatory to minimize exposure. The following table summarizes the required PPE.

PPE Component Specification Purpose
Respiratory Protection NIOSH-approved fit-tested respirator (e.g., N95 for solids, or a higher level of protection such as a powered air-purifying respirator (PAPR) for procedures with a high risk of aerosolization).To prevent inhalation of this compound particles.
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves.To prevent skin contact. The outer glove should be changed frequently.[1][2]
Eye and Face Protection Chemical splash goggles and a full-face shield.To protect eyes and face from splashes.[2][3]
Body Protection Disposable, solid-front, back-closing gown made of a low-permeability fabric.To protect skin and clothing from contamination.[1]
Foot Protection Shoe covers worn over closed-toe shoes.To prevent the spread of contamination.[4]

Operational Plan for Handling this compound

A systematic approach is crucial for the safe handling of this compound in a laboratory setting.[5]

1. Engineering Controls and Designated Areas:

  • All handling of this compound, including weighing, reconstituting, and aliquoting, must be conducted in a designated area with restricted access.[1][6]

  • A certified chemical fume hood, biological safety cabinet, or glove box must be used to minimize inhalation exposure.[2][7]

2. Handling Procedures:

  • Wear the appropriate PPE as outlined in the table above before handling the compound.[2]

  • Use disposable equipment (e.g., spatulas, weighing papers) whenever possible to avoid cross-contamination.[2]

  • For weighing the solid form, do so in a ventilated enclosure to prevent the dispersion of dust.[2]

  • Avoid eating, drinking, or smoking in areas where this compound is handled.[2][3]

3. In Case of Exposure:

  • If Swallowed: Rinse mouth with water and call a poison control center or doctor immediately.[2]

  • If on Skin: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[2]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison control center or doctor if you feel unwell.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention if irritation persists.[2]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.[5][8]

  • Waste Segregation: All materials that come into contact with this compound, including gloves, disposable lab coats, weighing paper, and contaminated glassware, must be treated as hazardous cytotoxic waste.[2][8]

  • Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and puncture-resistant containers designated for cytotoxic waste.[2][8]

  • Disposal Route: Dispose of the hazardous waste through an approved institutional or commercial waste disposal program. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.[2][8]

Emergency Spill Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the contamination and mitigate exposure risks.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or produces significant dust or aerosols, evacuate the immediate area.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as listed in the table above.

  • Use Spill Kit: Use a commercially available chemotherapy or cytotoxic spill kit, which typically contains absorbent materials, decontaminating solutions, and disposal bags.[1][6]

  • Containment and Cleanup: Cover the spill with absorbent pads from the spill kit. For liquid spills, work from the outside in to prevent spreading. For solid spills, gently cover and then dampen the absorbent material to avoid raising dust.

  • Decontamination: Clean the spill area with an appropriate deactivating agent, followed by a thorough cleaning with a detergent and water.

  • Disposal: All materials used for cleanup, including contaminated PPE, must be disposed of as cytotoxic waste.[8]

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_area Designate & Restrict Area eng_controls Utilize Engineering Controls (Fume Hood, Glove Box) prep_area->eng_controls gather_ppe Assemble Required PPE eng_controls->gather_ppe don_ppe Don PPE gather_ppe->don_ppe handle_compound Weigh, Reconstitute, Handle this compound don_ppe->handle_compound decontaminate Decontaminate Surfaces handle_compound->decontaminate spill Spill Occurs handle_compound->spill exposure Personnel Exposure handle_compound->exposure doff_ppe Doff PPE decontaminate->doff_ppe segregate_waste Segregate Cytotoxic Waste doff_ppe->segregate_waste dispose Dispose via Approved Channels segregate_waste->dispose contain_spill Contain & Clean with Spill Kit spill->contain_spill first_aid Provide First Aid & Seek Medical Attention exposure->first_aid

Caption: Workflow for the safe handling of this compound.

References

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